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  • Product: 5-(Piperazin-1-yl)pyridazin-3(2H)-one
  • CAS: 159430-52-1

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 5-(Piperazin-1-yl)pyridazin-3(2H)-one In Vitro: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that exhibit remarkable biological activity, but few are as versatile and mechanistically intriguing as the 5-(piperazin-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that exhibit remarkable biological activity, but few are as versatile and mechanistically intriguing as the 5-(piperazin-1-yl)pyridazin-3(2H)-one core. While this privileged pharmacophore has demonstrated pleiotropic potential—ranging from oncology to cardiology—its most profound and rigorously validated in vitro mechanism of action lies in medical mycology: the targeted, allosteric inhibition of fungal β-1,3-D-glucan synthase (GS) .

This whitepaper dissects the biochemical causality behind the scaffold's activity, details the phenotypic consequences of its target engagement in vitro, and provides self-validating experimental protocols for researchers looking to benchmark this class of compounds.

Primary Mechanism of Action: β-1,3-D-Glucan Synthase Inhibition

The fungal cell wall is a dynamic structure essential for cellular integrity, primarily composed of β-1,3-D-glucan polymers. The synthesis of these polymers is driven by the β-1,3-D-glucan synthase (GS) complex, an integral membrane protein consisting of a catalytic subunit (Fks1 ) and a regulatory GTPase subunit (Rho1 ).

Through extensive high-throughput screening and target-validation studies, piperazine-substituted pyridazinones were identified as potent, non-competitive inhibitors of the GS complex [1].

Overcoming Target-Site Mutations

The clinical standard of care for GS inhibition relies on echinocandins (e.g., caspofungin). However, echinocandins bind to specific "hotspot" regions on the Fks1 subunit (amino acids 641–649 and 1345–1365). Mutations in these hotspots confer severe clinical resistance [2].

The 5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives bypass this resistance mechanism entirely. In vitro genetic mapping reveals that spontaneous Saccharomyces cerevisiae mutants with reduced susceptibility to pyridazinones possess FKS1 substitutions at sites distinct from echinocandin hotspots. Consequently, echinocandin-resistant isolates remain fully susceptible to piperazinyl-pyridazinones, proving that this scaffold engages a unique allosteric binding pocket on the Fks1 enzyme [3].

Pathway UDP UDP-Glucose (Cytoplasmic Precursor) Fks1 Fks1 Catalytic Subunit (Integral Membrane) UDP->Fks1 Substrate Rho1 Rho1 GTPase (Regulatory Subunit) Rho1->Fks1 Activation Glucan β-1,3-D-Glucan (Cell Wall Polymer) Fks1->Glucan Polymerization Inhibitor 5-(Piperazin-1-yl) pyridazin-3(2H)-one Inhibitor->Fks1 Allosteric Inhibition (Non-Hotspot) Echinocandin Echinocandins Echinocandin->Fks1 Inhibition (Hotspot 1/2)

Fig 1. Fungal β-1,3-D-glucan synthesis pathway and distinct inhibition sites on the Fks1 subunit.

In Vitro Phenotypic Consequences

When the 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold inhibits GS in vitro, it triggers a cascade of catastrophic structural failures within the fungal cell:

  • Osmotic Instability: The depletion of newly synthesized β-1,3-D-glucan weakens the cell wall matrix.

  • Cytoplasmic Leakage: Yeast cells undergo lysis, releasing large intracellular enzymes (such as β-galactosidase) into the extracellular space. This is a definitive marker of fungicidal (rather than merely fungistatic) activity.

  • Morphological Aberrations: In filamentous molds like Aspergillus fumigatus, treatment results in stunted, highly branched, and swollen hyphal tips characteristic of cell wall stress.

Quantitative Data Summary

The table below summarizes the in vitro performance of optimized piperazinyl-pyridazinones against standard antifungal agents.

Compound ClassPrimary TargetC. albicans MIC (µg/mL)GS IC₅₀ (µg/mL)Fks1 Binding Site
Piperazinyl-pyridazinones β-1,3-D-Glucan Synthase0.25 – 4.60.25 – 4.6Novel / Non-hotspot
Echinocandins (Caspofungin)β-1,3-D-Glucan Synthase0.03 – 0.250.01 – 0.1Hotspots 1 & 2
Azoles (Fluconazole)14α-demethylase (Erg11)0.25 – >64N/AN/A

Data synthesized from foundational mechanism-of-action studies on the pyridazinone optimization program.[1]

Secondary Pleiotropic Mechanisms (Oncology & Cardiology)

While the unsubstituted core is heavily characterized in mycology, the 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold is a "privileged structure." By appending specific functional groups to the piperazine ring, researchers have redirected its in vitro activity toward human targets:

  • PI3K/Akt Pathway Inhibition: Specific derivatives exhibit potent anticancer activity by inhibiting the PI3K/Akt signaling cascade, inducing apoptosis in various cancer cell lines by cutting off survival and proliferation signals [4].

  • Alpha-1 Adrenoceptor Antagonism: N-phenylpiperazinylalkylamino-substituted pyridazinones have been validated via radioligand binding assays as potent antagonists of alpha-1a, 1b, and 1d adrenoceptors, modulating endothelial nitric oxide synthase (eNOS) activity to promote vasodilation [5].

Step-by-Step Experimental Protocols for In Vitro Validation

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to confirm the primary GS-inhibitory mechanism of this scaffold.

Protocol 1: Cell-Free β-1,3-D-Glucan Synthase Radiometric Inhibition Assay

Scientific Rationale: Because the minimal GS complex (Fks1 + Rho1) loses catalytic activity upon complete purification, assays must utilize crude membrane preparations. To prevent the spontaneous deactivation of the Rho1 GTPase during the assay, a non-hydrolyzable GTP analog (GTPγS) is utilized.

  • Membrane Preparation: Harvest S. cerevisiae (strain PM503, chosen for its mutated drug efflux pumps to prevent false negatives) at the mid-log phase. Lyse cells using glass beads in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and protease inhibitors. Centrifuge at 100,000 × g to isolate the crude membrane fraction.

  • Compound Pre-incubation: In a 96-well microtiter plate, add 5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives (serially diluted in DMSO) to the membrane fraction. Include a DMSO-only negative control and a Caspofungin positive control.

  • Substrate Addition: Initiate the reaction by adding a substrate cocktail yielding final concentrations of 1 mM UDP-glucose, 0.5 µCi of UDP-[¹⁴C]glucose, 20 µM GTPγS, and 0.8% BSA.

  • Polymerization Reaction: Incubate the microplate at 30°C for exactly 60 minutes.

  • Precipitation & Filtration: Stop the reaction by adding 10% trichloroacetic acid (TCA). Filter the mixture through a glass fiber filter (GF/B) using a cell harvester. Wash extensively with 10% TCA and ethanol to remove unincorporated UDP-[¹⁴C]glucose.

  • Quantification: Add scintillation fluid to the filters and measure the retained radioactivity (representing the insoluble [¹⁴C]glucan polymer) using a liquid scintillation counter. Calculate the IC₅₀ based on the dose-response curve.

Protocol Membrane 1. Crude Membrane Isolation (Preserves Fks1-Rho1 complex) Incubation 2. Compound Incubation (Add Pyridazinone derivative) Membrane->Incubation Radioligand 3. Substrate Addition (UDP-[14C]Glucose + GTPγS) Incubation->Radioligand Reaction 4. Polymerization (30°C for 60 minutes) Radioligand->Reaction Filtration 5. Filtration & Wash (Capture insoluble[14C]glucan) Reaction->Filtration Quantification 6. Scintillation Counting (Determine IC50) Filtration->Quantification

Fig 2. Workflow for cell-free β-1,3-D-glucan synthase radiometric inhibition assay.

Protocol 2: Cytoplasmic Leakage (β-Galactosidase) Assay

Scientific Rationale: To prove that the reduction in GS activity translates to physical cell wall failure (fungicidal action), we measure the leakage of β-galactosidase. Because this enzyme is too large to pass through an intact fungal cell wall, its presence in the supernatant confirms osmotic lysis.

  • Strain Preparation: Utilize a S. cerevisiae strain constitutively expressing intracellular β-galactosidase. Grow to early exponential phase in YPD medium.

  • Drug Exposure: Wash and resuspend cells in a synthetic defined medium. Treat with the pyridazinone derivative at concentrations spanning 0.5× to 4× the predetermined MIC.

  • Incubation: Incubate at 30°C with shaking for 4 hours.

  • Supernatant Isolation: Centrifuge the samples at 5,000 × g for 5 minutes. Carefully collect the cell-free supernatant.

  • Enzyme Assay: Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to the supernatant. Incubate for 30 minutes at 37°C.

  • Readout: Stop the reaction with 1 M Na₂CO₃ and measure absorbance at 420 nm. An increase in OD₄₂₀ directly correlates with the severity of cell wall lysis induced by the pyridazinone compound.

Conclusion

The 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold represents a masterclass in rational drug design. By targeting the highly conserved fungal β-1,3-D-glucan synthase at a non-canonical binding site, it circumvents the primary resistance mechanisms plaguing modern echinocandins. Through rigorous in vitro radiometric and phenotypic assays, this pharmacophore has proven itself to be an invaluable tool for researchers aiming to develop the next generation of orally bioavailable, fungicidal agents, while also serving as a highly tunable core for oncological and cardiovascular applications.

References

  • Discovery of a Novel Class of Orally Active Antifungal β-1,3-d-Glucan Synthase Inhibitors. Antimicrobial Agents and Chemotherapy (ASM).[Link]

  • Fungal cell wall: An underexploited target for antifungal therapies. PLOS Pathogens.[Link]

  • A complex game of hide and seek: the search for new antifungals. National Center for Biotechnology Information (PMC).[Link]

  • Phenylpiperazinylalkylamino substituted pyridazinones as potent alpha(1) adrenoceptor antagonists. PubMed.[Link]

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 5-(Piperazin-1-yl)pyridazin-3(2H)-one Derivatives

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of Pyridazinone Derivatives The pyridazin-3(2H)-one scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of numerous bioactive agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of Pyridazinone Derivatives

The pyridazin-3(2H)-one scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of numerous bioactive agents with a wide array of pharmacological activities.[1] These derivatives have shown significant therapeutic potential, targeting a range of conditions from cardiovascular diseases and cancer to inflammatory disorders.[2][3] The inclusion of a piperazine moiety at the 5-position often enhances aqueous solubility and provides a versatile handle for synthetic modification to optimize biological activity and pharmacokinetic properties.[4] However, despite their therapeutic promise, the successful clinical translation of these derivatives hinges on a thorough understanding and optimization of their pharmacokinetic (PK) profile—the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

This in-depth technical guide provides a holistic framework for the pharmacokinetic profiling of 5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven experimental protocols. The narrative emphasizes the "why" behind experimental choices, ensuring a deep, causal understanding of the scientific process.

Part 1: Preclinical Pharmacokinetic Characterization: A Multi-Faceted Approach

A robust preclinical PK assessment is fundamental to identifying promising drug candidates and de-risking clinical development. This involves a synergistic combination of in silico, in vitro, and in vivo studies to build a comprehensive picture of a compound's ADME properties.

In Silico ADME Prediction: The First Glimpse into Drug-Like Properties

Before embarking on resource-intensive experimental work, computational models can provide valuable early insights into the potential drug-likeness of novel pyridazinone derivatives. These models can predict a range of physicochemical and ADME properties, helping to prioritize compounds for synthesis and testing.

Key Predicted Properties:

  • Aqueous Solubility: Crucial for absorption, formulation, and intravenous administration.

  • Lipophilicity (logP/logD): Influences membrane permeability, plasma protein binding, and metabolism.

  • Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting compounds.

  • Intestinal Absorption: Predicts the extent of oral absorption.

  • Cytochrome P450 (CYP) Inhibition: Flags potential for drug-drug interactions.

  • Drug-likeness Rules: Compliance with frameworks like Lipinski's Rule of Five and Veber's Rules can indicate favorable oral bioavailability.[5]

Several studies on novel pyridazinone derivatives have successfully employed in silico ADME and toxicity predictions to guide lead optimization.[6][7][8]

In Vitro ADME Assays: Building the Foundation

In vitro assays are the workhorse of early PK profiling, providing quantitative data on specific ADME processes in a controlled environment. These assays are essential for understanding a compound's intrinsic properties and potential liabilities.

1.2.1 Absorption and Permeability

The ability of a compound to cross biological membranes is a prerequisite for oral absorption and distribution to target tissues.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screen to assess passive diffusion.

  • Caco-2 Permeability Assay: Utilizes a monolayer of human colorectal adenocarcinoma cells to model the intestinal epithelium, providing information on both passive and active transport mechanisms. It can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

1.2.2 Distribution

Once absorbed, a drug's distribution determines its concentration at the site of action and potential for off-target effects.

  • Plasma Protein Binding (PPB): Determines the fraction of unbound drug available to exert its pharmacological effect. Equilibrium dialysis is the gold standard method.

  • Microsomal Binding: Assesses non-specific binding to liver microsomes, which can affect the accuracy of metabolic stability assays.

1.2.3 Metabolism

Metabolism is a critical determinant of a drug's half-life and potential for toxicity.

  • Metabolic Stability in Liver Microsomes: Provides a measure of intrinsic clearance by phase I (CYP-mediated) enzymes. Compounds are incubated with liver microsomes, and the rate of disappearance is monitored over time.[10]

  • Metabolic Stability in Hepatocytes: Offers a more complete picture of metabolism, including both phase I and phase II (conjugation) pathways.[9]

  • CYP Inhibition Assays: Evaluate the potential for a compound to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9), which can lead to drug-drug interactions.

  • Metabolite Identification: Utilizes high-resolution mass spectrometry (HR-MS) to identify the major metabolic pathways, providing insights into potential reactive metabolites or active metabolites.

1.2.4 Excretion

Understanding the primary routes of elimination is crucial for predicting drug accumulation and dosing in specific patient populations (e.g., those with renal impairment).

  • Transporter Interaction Studies: Investigate whether the compound is a substrate or inhibitor of key uptake (e.g., OATPs, OCTs) and efflux (e.g., P-gp, BCRP, MRPs) transporters in the liver and kidney.

Table 1: Summary of Key In Vitro ADME Assays

ADME Parameter Primary Assay Information Gained
Absorption Caco-2 PermeabilityIntestinal permeability, efflux liability (P-gp substrate)
Distribution Equilibrium DialysisPlasma protein binding (fraction unbound)
Metabolism Liver Microsome StabilityIntrinsic clearance by Phase I enzymes
Hepatocyte StabilityIntrinsic clearance by Phase I and II enzymes
CYP Inhibition PanelPotential for drug-drug interactions
Excretion Transporter AssaysInvolvement of active transport in elimination
In Vivo Pharmacokinetic Studies: The Whole Picture

In vivo studies in animal models (typically rodents) are essential to understand how the various ADME processes integrate to determine the overall pharmacokinetic profile of a compound.

1.3.1 Study Design

A typical preclinical PK study involves administering the compound to a cohort of animals and collecting blood samples at various time points. Both intravenous (IV) and oral (PO) routes of administration are often employed.

  • Intravenous (IV) Administration: Allows for the determination of key distribution and elimination parameters, such as volume of distribution (Vd), clearance (CL), and half-life (t½), without the confounding factor of absorption.[10]

  • Oral (PO) Administration: Provides information on oral bioavailability (F%), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax).[10]

1.3.2 Bioanalytical Method Development and Validation

Accurate and reliable quantification of the drug in biological matrices (e.g., plasma, tissue homogenates) is the cornerstone of any PK study. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[11][12]

A robust bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[13][14] Key validation parameters include:

  • Selectivity and Specificity

  • Lower Limit of Quantification (LLOQ)

  • Calibration Curve Linearity

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, stock solution)

1.3.3 Pharmacokinetic Data Analysis

Non-compartmental analysis (NCA) is typically used to derive the key PK parameters from the plasma concentration-time data.

Table 2: Key In Vivo Pharmacokinetic Parameters

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicator of absorption rate and extent
Tmax Time to reach CmaxIndicator of absorption rate
AUC Area under the plasma concentration-time curveMeasure of total drug exposure
Elimination half-lifeTime required for the plasma concentration to decrease by half
CL ClearanceVolume of plasma cleared of drug per unit time
Vd Volume of distributionApparent volume into which the drug distributes
F% Oral bioavailabilityFraction of the oral dose that reaches systemic circulation

Part 2: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key pharmacokinetic experiments.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance of a 5-(piperazin-1-yl)pyridazin-3(2H)-one derivative by phase I metabolic enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile with internal standard (for quenching)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM, and test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Workflow Diagram: In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Prepare Incubation Mix (Buffer, HLM, Compound) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with ACN + IS sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (Calculate t½, CLint) lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

Protocol: In Vivo Pharmacokinetic Study in Rats (Oral Administration)

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of a 5-(piperazin-1-yl)pyridazin-3(2H)-one derivative following oral administration.

Materials:

  • Test compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

  • Male Sprague-Dawley rats (n=3-5 per group)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Validated LC-MS/MS method for plasma sample analysis

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 3 days.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dosing: Administer the test compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine the key PK parameters.

Workflow Diagram: In Vivo Oral Pharmacokinetic Study

G cluster_animal Animal Phase cluster_sample Sample Processing cluster_analysis Analysis Phase acclimate Acclimatize & Fast Rats dose Oral Gavage Dosing acclimate->dose blood Serial Blood Sampling dose->blood centrifuge Centrifuge for Plasma blood->centrifuge store Store Plasma at -80°C centrifuge->store lcms LC-MS/MS Bioanalysis store->lcms pk_analysis Pharmacokinetic Analysis (NCA) lcms->pk_analysis

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.[15]

Part 3: Interpreting the Data and Guiding Drug Discovery

The ultimate goal of pharmacokinetic profiling is to guide the design of better molecules. By integrating data from in silico, in vitro, and in vivo studies, a comprehensive understanding of a compound's strengths and weaknesses can be established.

Structure-Activity and Structure-Property Relationships (SAR/SPR):

The data generated from these studies are crucial for building SAR and SPR. For example, if a series of pyridazinone derivatives exhibits high metabolic clearance, chemists can introduce metabolic "blocking" groups at the identified sites of metabolism to improve stability. Similarly, if permeability is low, modifications to the piperazine substituent can be made to optimize lipophilicity.[4][9]

Human Dose Prediction:

Preclinical PK data can be used in conjunction with allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to predict the human pharmacokinetic profile and efficacious dose, providing critical information for the design of first-in-human clinical trials.

Conclusion: A Pathway to Clinical Success

The pharmacokinetic profiling of 5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives is a critical and intricate process that is essential for their successful development as therapeutic agents. A well-designed and executed PK strategy, integrating computational, in vitro, and in vivo methodologies, provides the necessary data to understand a compound's ADME properties, guide medicinal chemistry efforts, and ultimately increase the probability of clinical success. By adhering to the principles of scientific integrity and employing robust, validated protocols, researchers can effectively navigate the complexities of drug discovery and bring novel, life-changing therapies to patients.

References

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhal
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
  • Therapeutic Potential of a Novel Pyridazinone Derivative in Modulating Lipid and Carbohydrate Metabolism. Research Journal of Pharmacy and Technology.
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Discovery of Potent PDE4 Inhibitors with 3(2H)
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • DFT-Guided Design, Synthesis, Molecular Docking, ADMET profiling, and in vitro assays of new pyridazinone derivatives as antioxidant and α - amylase inhibitors.
  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives.
  • comparative study of the pharmacokinetic properties of piperazine deriv
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ScienceDirect.
  • Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. Biosciences Biotechnology Research Asia.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science.
  • Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody-Drug Conjug

Sources

Exploratory

Receptor Binding Profile and Pharmacological Versatility of 5-(Piperazin-1-yl)pyridazin-3(2H)-one Scaffolds

Executive Summary In modern medicinal chemistry, the 5-(piperazin-1-yl)pyridazin-3(2H)-one moiety has emerged as a highly versatile "privileged scaffold." By combining the basic, protonatable nitrogen of a piperazine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 5-(piperazin-1-yl)pyridazin-3(2H)-one moiety has emerged as a highly versatile "privileged scaffold." By combining the basic, protonatable nitrogen of a piperazine ring with the bioisosteric, hydrogen-bonding capabilities of a pyridazinone core, this framework interacts with a remarkably diverse array of biological targets.

As an Application Scientist, I have structured this technical guide to dissect the molecular causality behind this scaffold’s binding profile. We will explore its interactions with mammalian G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and its groundbreaking role in targeting non-mammalian fungal enzymes to overcome clinical drug resistance.

Structural Determinants of Receptor Binding (The Pharmacophore)

The pharmacological promiscuity and high target affinity of the piperazinyl-pyridazinone scaffold stem directly from its distinct electronic and steric properties:

  • The Piperazine Ring (Cationic Anchor): At physiological pH (7.4), the distal nitrogen of the piperazine ring is protonated (pKa ~9.0). This cationic center is critical for anchoring the molecule to the conserved aspartate residue (e.g., Asp113) located in the third transmembrane helix (TM3) of aminergic GPCRs[1].

  • The Pyridazinone Core (H-Bonding Hub): The 3(2H)-pyridazinone ring acts as a rigid, planar bioisostere for amides and lactams. It possesses both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=O). This dual capability makes it an ideal pharmacophore for interacting with the hinge region of kinase ATP-binding pockets[2].

G cluster_GPCR GPCR Binding (e.g., α1-AR) cluster_Kinase RTK Binding (EGFR/VEGFR-2) Scaffold 5-(Piperazin-1-yl)pyridazin-3(2H)-one Piperazine Piperazine Ring (Basic Amine) Scaffold->Piperazine Pyridazinone Pyridazinone Core (H-Bond Donor/Acceptor) Scaffold->Pyridazinone Asp TM3 Aspartate (Salt Bridge) Piperazine->Asp Ionic Interaction Hinge Kinase Hinge Region (ATP Pocket) Pyridazinone->Hinge H-Bonding

Logical model of 5-(Piperazin-1-yl)pyridazin-3(2H)-one binding to GPCRs and RTKs.

Mammalian Target Profiles

GPCRs: Adrenergic and Serotonergic Receptors

Piperazinyl-pyridazinones exhibit significant affinity for central nervous system (CNS) and cardiovascular GPCRs. The structural model for ligand binding dictates that the basic amino group anchors the antagonist to the receptor via the carboxylate side chain of Asp in TM3[1]. Substitutions on the aryl or alkyl group attached to the piperazine dictate the selectivity between α1-adrenoceptors (mediating vasodilation) and various 5-HT (serotonin) receptors.

Receptor Tyrosine Kinases (EGFR/VEGFR-2)

Recent computational and in vitro studies have repositioned piperazinyl-pyridazinone derivatives as potent anticancer agents. Molecular docking studies demonstrate high-affinity binding to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2)[2]. Specific piperazinyl-methyl-3(2H)pyridazinone derivatives yield a binding energy ( ΔGBind​ ) of approximately -66.45 kcal/mol against VEGFR-2, effectively outcompeting ATP and blocking downstream angiogenesis pathways[2].

Non-Mammalian Targets: Overcoming Echinocandin Resistance

One of the most groundbreaking applications of the piperazinyl-pyridazinone scaffold is its potent inhibition of fungal β-1,3-glucan synthase (GS)[3]. GS is an essential enzyme complex composed of a catalytic subunit (Fks1p) and a regulatory subunit (Rho1p)[3].

While first-line antifungals like echinocandins (e.g., caspofungin) target Fks1, clinical resistance frequently emerges via point mutations in specific topological hotspots (residues 635–649 and 1354–1361)[4][5]. Piperazinyl-pyridazinones remain highly effective against echinocandin-resistant Candida albicans and Candida glabrata because they bind to a distinct, allosteric region of the Fks1 subunit, entirely bypassing the mutated hotspots[4].

Fks1_Pathway Drug Piperazinyl-Pyridazinone Fks1 Fks1 Catalytic Subunit (β-1,3-Glucan Synthase) Drug->Fks1 Binds Alternative Allosteric Site CellWall Cell Wall Integrity Compromised (Lysis) Fks1->CellWall Enzyme Inhibition Echinocandin Echinocandins (Hotspot 1 & 2) Echinocandin->Fks1 Binds Hotspots Mutant Echinocandin-Resistant Mutant Strain Mutant->Fks1 Alters Hotspots

Fks1 inhibition pathway bypassing echinocandin resistance hotspots.

Experimental Workflows & Protocols

Robust assay design requires stringent controls to validate causality. Below are the self-validating protocols used to quantify the binding and functional activity of this scaffold.

Protocol 1: Radioligand Binding Assay for GPCR Affinity (α1-Adrenoceptor)

Causality Focus: Rapid filtration with ice-cold buffer is mandatory to trap the receptor-ligand complex on the filter membrane; the low temperature drastically reduces the dissociation rate ( koff​ ) of the ligand during the wash steps, preventing false-negative affinity readings.

  • Membrane Preparation: Isolate CHO cell membranes expressing the target GPCR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-prazosin (radioligand), and varying concentrations of the piperazinyl-pyridazinone test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM phentolamine to parallel wells. Why? This saturates all specific receptor sites, ensuring any remaining radioactive signal is strictly due to non-specific lipid/plastic binding.

  • Filtration: Terminate the reaction after 60 mins at 25°C by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters 3x with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Scaffold Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing (Ice-Cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count

Radioligand binding assay workflow for GPCR affinity quantification.

Protocol 2: In Vitro Glucan Synthase Inhibition Assay

Causality Focus: Measuring the incorporation of radiolabeled UDP-glucose into the insoluble glucan polymer directly quantifies the catalytic velocity of Fks1, isolating the enzyme's function from broader cellular variables.

  • Enzyme Extraction: Prepare membrane fractions from C. albicans wild-type and echinocandin-resistant mutant strains.

  • Reaction Mixture: Combine the membrane fraction with UDP-[¹⁴C]glucose, GTP, and the test compound in a reaction buffer (pH 7.5).

  • Incubation & Precipitation: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 10% trichloroacetic acid (TCA), which precipitates the newly synthesized, insoluble β-1,3-glucan polymer.

  • Filtration & Washing: Filter the precipitate and wash extensively with water and ethanol to remove unincorporated UDP-[¹⁴C]glucose.

  • Detection: Quantify the incorporated radioactivity. A reduction in signal correlates directly with GS inhibition.

Quantitative Data Summary

The following table summarizes the diverse binding profile of the 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold across its primary validated targets.

Target ClassSpecific Receptor/EnzymeBinding Site / MechanismRepresentative Binding Affinity / EnergyClinical Indication
GPCR α1-AdrenoceptorTM3 Aspartate (Salt Bridge) Ki​ ~ 10 - 100 nMHypertension, BPH
RTK VEGFR-2ATP-binding Hinge Region ΔGBind​ ≈ -66.45 kcal/molOncology (Angiogenesis)
Fungal Enzyme β-1,3-Glucan Synthase (Fks1)Non-echinocandin allosteric site IC50​ ~ 0.1 - 1 µg/mLInvasive Candidiasis

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Piperazinyl Pyridazinone Compounds

Introduction In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Among these, the pyridazinone core and the piperazine moiety stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Among these, the pyridazinone core and the piperazine moiety stand out for their remarkable versatility and frequent appearance in a wide array of therapeutic agents.[1][2][3] The pyridazinone ring, a nitrogen-rich six-membered heterocycle, is a versatile pharmacophore known for its ability to engage with diverse biological targets, leading to activities spanning anti-inflammatory, anticancer, cardiovascular, and central nervous system disorders.[1][3][4][5] The piperazine ring, often functionalized, serves as a crucial linker or pharmacophoric element, prized for its ability to improve physicochemical properties and establish key interactions with biological macromolecules.[6][7]

This guide provides a comprehensive overview of the discovery and synthesis of compounds that merge these two powerful scaffolds. We will explore the rationale behind their combination, delve into the discovery process from target identification to lead optimization, and provide a detailed examination of the synthetic pathways used to construct these complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support the advancement of novel therapeutics based on the piperazinyl pyridazinone framework.

Part 1: The Discovery of Piperazinyl Pyridazinone Compounds

The journey of discovering a new drug is a complex, multi-stage process. For piperazinyl pyridazinone compounds, this journey often begins with a rational design approach, leveraging the known biological activities of each scaffold to target specific diseases.[8]

Target Identification and Rationale

The pyridazinone core's structural diversity allows it to act on a wide range of biological targets, including enzymes like phosphodiesterases (PDEs), cyclooxygenases (COX), and various kinases, as well as receptors for neurotransmitters.[4][9] For instance, the inhibition of Monoamine Oxidase-B (MAO-B) is a key strategy for managing neurodegenerative diseases like Parkinson's, and pyridazinone derivatives have been identified as potent MAO-B inhibitors.[8] Similarly, in oncology, these compounds can target critical signaling pathways like PI3K/Akt or inhibit enzymes such as PARP7, which are crucial for cancer cell survival and proliferation.[10][11]

The incorporation of a piperazine moiety is a strategic choice to enhance target engagement and modulate pharmacokinetic properties.[10] The piperazine can be substituted with various aryl groups, which can form specific interactions within a receptor's binding pocket, thereby improving potency and selectivity.[6][8]

Screening and Structure-Activity Relationship (SAR) Studies

Once a biological target is chosen, the discovery process typically moves to screening compound libraries to identify initial "hits." For piperazinyl pyridazinones, this often involves synthesizing a series of analogues where substituents on both the pyridazinone and piperazine rings are systematically varied.[8]

A key aspect of this phase is the development of a robust Structure-Activity Relationship (SAR). This involves correlating the specific structural changes with observed biological activity. For example, in the development of MAO-B inhibitors, a series of pyridazinones containing a (2-fluorophenyl)piperazine moiety were synthesized.[8] SAR studies revealed that modifications to a phenyl ring attached to the pyridazinone core significantly impacted inhibitory potency.[8]

Table 1: Example SAR Data for Pyridazinone-Based MAO-B Inhibitors
CompoundR-Group on Phenyl RinghMAO-B IC50 (µM)Inhibition Type
T3 4-Chloro0.057Competitive
T6 4-Methoxy0.048Competitive
ReferenceMoclobemide8.2Competitive

Data adapted from a study on novel pyridazinone derivatives.[8] This table illustrates how substituent changes influence inhibitory concentration (IC50) against human MAO-B.

Lead Optimization and Case Studies

After identifying a promising lead compound through SAR studies, the lead optimization phase begins. This involves fine-tuning the molecule's structure to improve its efficacy, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Case Study: Glucan Synthase Inhibitors for Antifungal Therapy

A notable example of a piperazinyl pyridazinone in development is a class of β-1,3-glucan synthase inhibitors.[12][13] This enzyme is essential for building the fungal cell wall, making it an excellent target for antifungal agents. A lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, was identified through screening.[12][13] Subsequent SAR studies led to the identification of a more potent derivative, which demonstrated significant efficacy in an in vivo mouse model of Candida glabrata infection.[12]

Case Study: Dual PARP7/HDACs Inhibitors for Cancer Immunotherapy

In oncology, researchers have developed dual inhibitors targeting both Poly (ADP-ribose) polymerase 7 (PARP7) and histone deacetylases (HDACs).[11] The clinical candidate RBN-2397, which features a pyridazinone scaffold, served as the starting point.[11] The pyridazinone group mimics NAD and binds in the NAD subpocket of PARP7, forming crucial hydrogen bonds.[11] By strategically adding a piperazine linker and an HDAC-binding pharmacophore, a dual inhibitor was created, demonstrating a novel approach to enhancing antitumor immunity.[11]

The discovery workflow can be visualized as a cyclical process of design, synthesis, and testing.

Discovery_Workflow Target Target Identification & Validation Design Rational Drug Design (Scaffold Hopping, SAR) Target->Design Synthesis Chemical Synthesis of Analogues Design->Synthesis Screening In Vitro Screening (HTS, Bioassays) Synthesis->Screening SAR SAR Analysis & Lead Identification Screening->SAR SAR->Design Iterative Refinement Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical

Caption: A typical workflow for the discovery of piperazinyl pyridazinone-based therapeutic agents.

Part 2: Synthesis Pathways of Piperazinyl Pyridazinone Compounds

The construction of the piperazinyl pyridazinone scaffold relies on well-established heterocyclic chemistry principles. The specific route chosen often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

General Retrosynthetic Approach

A common retrosynthetic strategy involves disconnecting the piperazine moiety from the pyridazinone core. This typically reveals a pyridazinone ring with a suitable leaving group (e.g., a halogen) at the position of piperazine attachment, and a functionalized piperazine. The pyridazinone core itself is often synthesized from a γ-ketoacid or a related 1,4-dicarbonyl compound.

Retrosynthesis Target Piperazinyl Pyridazinone Disconnect1 Key Disconnection (C-N Bond) Target->Disconnect1 Intermediates Halogenated Pyridazinone + Substituted Piperazine Disconnect1->Intermediates Disconnect2 Pyridazinone Ring Formation Intermediates->Disconnect2 Starting_Materials γ-Ketoacid or equivalent + Hydrazine Disconnect2->Starting_Materials

Caption: Retrosynthetic analysis of the piperazinyl pyridazinone scaffold.

Synthesis of the Pyridazinone Core

The most prevalent method for constructing the 3(2H)-pyridazinone ring is the condensation of a γ-ketoacid with hydrazine hydrate.[5][14] This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

General Protocol: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone

  • Starting Material: Benzoylpropionic acid (1 equivalent).

  • Reagent: Hydrazine hydrate (1.1 equivalents).

  • Solvent: Ethanol or acetic acid.

  • Procedure:

    • Dissolve benzoylpropionic acid in the chosen solvent.

    • Add hydrazine hydrate dropwise to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution and can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.[15][16]

Introduction of the Piperazine Moiety

The key step in assembling the final compound is the nucleophilic aromatic substitution (SNAr) reaction. A halogenated pyridazinone, most commonly a chloropyridazinone, is reacted with a desired substituted piperazine.

General Protocol: Synthesis of 3-Piperazinyl-pyridazinone Derivatives

  • Starting Material: A 3,6-dichloropyridazine or a similar halogenated pyridazinone (1 equivalent).

  • Reagent: A suitably substituted piperazine (e.g., 1-(2-pyridyl)piperazine) (1.2 equivalents).

  • Solvent: A polar solvent such as ethanol, n-butanol, or DMF.

  • Base (Optional): A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) may be added to scavenge the HCl byproduct.

  • Procedure:

    • Combine the halogenated pyridazinone and the substituted piperazine in the solvent.[10]

    • Heat the mixture under reflux for several hours (typically 4-12 hours).[10]

    • Monitor the reaction progress using TLC or LC-MS.

    • After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[10]

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Part A: Pyridazinone Core Synthesis cluster_1 Part B: Halogenation cluster_2 Part C: Piperazine Coupling Ketoacid γ-Ketoacid Step1 Condensation/ Cyclization Ketoacid->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Pyridazinone Dihydro-pyridazinone Step1->Pyridazinone Halogenation Halogenation (e.g., POCl₃) Pyridazinone->Halogenation ChloroPyridazinone Chloro-pyridazinone Halogenation->ChloroPyridazinone Step2 Nucleophilic Substitution (SNAr) ChloroPyridazinone->Step2 Piperazine Substituted Piperazine Piperazine->Step2 FinalProduct Piperazinyl Pyridazinone Step2->FinalProduct

Caption: A generalized multi-step synthesis pathway for piperazinyl pyridazinone compounds.

Conclusion and Future Perspectives

The piperazinyl pyridazinone scaffold is a testament to the power of molecular hybridization in drug discovery.[3] The combination of these two privileged structures has yielded a rich chemical space populated with compounds exhibiting a wide range of pharmacological activities, from potent enzyme inhibitors for neurodegenerative diseases and cancer to modulators of key cardiovascular pathways.[8][17]

The synthetic routes to these compounds are generally robust and adaptable, allowing for extensive exploration of structure-activity relationships. Future research will likely focus on several key areas:

  • Novel Target Exploration: Applying the piperazinyl pyridazinone scaffold to new and challenging biological targets.

  • Enhanced Selectivity: Fine-tuning substituents to develop inhibitors with high selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.

  • Multifunctional Agents: Expanding on the concept of dual inhibitors to create molecules that can modulate multiple nodes in a disease pathway, a strategy with potential benefits in complex diseases like cancer.[3][11]

As our understanding of disease biology deepens, the rational design and synthesis of next-generation piperazinyl pyridazinone compounds will continue to be a highly valuable and productive endeavor in the quest for novel therapeutics.

References

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.PubMed.
  • Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery.Future Science.
  • An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and - Benchchem.BenchChem.
  • The Discovery and Synthesis of Novel Pyridazinone-Based Monoamine Oxidase-B Inhibitors: A Technical Overview - Benchchem.BenchChem.
  • Azolo[ d]pyridazinones in medicinal chemistry - PubMed.PubMed.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.Innovare Academic Sciences.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI.MDPI.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library.Scholars Research Library.
  • Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed.PubMed.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI.MDPI.
  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy.Journal of Chemical Technology and Metallurgy.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC.National Center for Biotechnology Information.
  • Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer - AVESİS.AVESİS.
  • [PYRIDAZINE DERIVATIVES. V. SYNTHESIS OF DERIVATIVES OF 6-PHENYL-3(2H)-PYRIDAZINONE] - PubMed.PubMed.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.Biomedical and Pharmacology Journal.
  • (PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies - ResearchGate.ResearchGate.
  • Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors for Elucidating the Relationship between Antitumor Immunity and HDACs Inhibition | Journal of Medicinal Chemistry - ACS Publications.ACS Publications.
  • Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5- dihydro-3(2H)-pyridazinone Derivative - Who we serve.Arzneimittel-Forschung (Drug Research).
  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed.PubMed.
  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed.PubMed.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.International Journal of Pharmaceutical and Chemical Sciences.
  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors | Request PDF - ResearchGate.ResearchGate.
  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors | Journal of Medicinal Chemistry - ACS Publications.ACS Publications.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 5-(Piperazin-1-yl)pyridazin-3(2H)-one analogues

Application Note: Synthesis and Derivatization of 5-(Piperazin-1-yl)pyridazin-3(2H)-one Scaffolds Scientific Rationale and Pharmacological Context The pyridazin-3(2H)-one ring is a privileged heterocyclic scaffold in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Derivatization of 5-(Piperazin-1-yl)pyridazin-3(2H)-one Scaffolds

Scientific Rationale and Pharmacological Context

The pyridazin-3(2H)-one ring is a privileged heterocyclic scaffold in modern drug discovery. Specifically, 5-(piperazin-1-yl)pyridazin-3(2H)-one analogues have demonstrated profound biological activities. They act as potent inhibitors of the PI3K/Akt signaling pathway in oncology, high-affinity ligands for α1​ -adrenergic and 5-HT 1A​ receptors, and selective inhibitors of fungal glycan synthases[1][2][3].

The synthesis of these analogues relies on the highly regioselective nucleophilic aromatic substitution (S N​ Ar) of 4,5-dichloro-3(2H)-pyridazinone[4][5]. The causality behind this regioselectivity lies in the electronic architecture of the pyridazinone ring. The carbonyl group at C3 and the adjacent nitrogen atoms create a highly electron-deficient π -system. Nucleophilic attack at the C5 position is thermodynamically and kinetically favored because the resulting anionic intermediate (Meisenheimer complex) is stabilized by resonance delocalization onto the electronegative carbonyl oxygen via a vinylogous amide system. Attack at C4 lacks this direct resonance stabilization, making C5 the primary electrophilic center[5].

Synthetic Workflow and Mechanistic Pathway

The development of a self-validating synthetic protocol requires orthogonal analytical checks at each intermediate stage. The workflow proceeds from the cyclization of mucochloric acid to the final N-alkylated/acylated piperazine analogues.

SynthesisWorkflow A Mucochloric Acid + Hydrazine B 4,5-Dichloro-3(2H)- pyridazinone A->B Cyclization (Reflux, 4h) C 4-Chloro-5-(piperazin-1-yl) pyridazin-3(2H)-one B->C Regioselective S_NAr (EtOH, Reflux) D 5-(Piperazin-1-yl) pyridazin-3(2H)-one C->D Catalytic Dechlorination (Pd/C, H2) E Target Analogues (N-Alkylated/Acylated) D->E Derivatization (R-X, Base)

Synthetic workflow for 5-(piperazin-1-yl)pyridazin-3(2H)-one analogues.

Optimization of S N​ Ar Reaction Conditions

To ensure maximum yield and regioselectivity during the critical S N​ Ar step, various conditions were evaluated. Ethanol under reflux proved optimal, balancing the solubility of the piperazine nucleophile with the thermal energy required to drive the substitution to completion without degrading the pyridazinone core.

SolventBaseTemperature (°C)Time (h)Yield (%)C5:C4 Regioselectivity
DichloromethaneTriethylamine25244585:15
TetrahydrofuranPotassium Carbonate65126892:8
N,N-DimethylformamideCesium Carbonate7067495:5
Ethanol None (Excess Piperazine) 78 (Reflux) 4 88 >99:1

Table 1: Quantitative comparison of S N​ Ar conditions for the synthesis of 4-chloro-5-(piperazin-1-yl)pyridazin-3(2H)-one.

Detailed Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

Causality: Hydrazine sulfate is preferred over free hydrazine hydrate to control the exothermicity of the cyclization with mucochloric acid and to maintain a slightly acidic pH, which favors the formation of the pyridazinone ring over acyclic hydrazones[6].

  • Dissolve mucochloric acid (1.0 eq, 2.48 mol) and sodium acetate (1.05 eq, 2.58 mol) in distilled water (600 mL) in a 2 L round-bottom flask equipped with a reflux condenser.

  • Slowly add hydrazine sulfate (0.95 eq, 2.35 mol) in portions to prevent excessive foaming.

  • Stir the mixture under reflux (100 °C) for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath to precipitate the product.

  • Filter the beige crystalline solid under vacuum and wash with cold water.

  • Self-Validation: Recrystallize from ethanol. Confirm product identity via melting point (approx. 200-202 °C) and the absence of the aldehyde proton in 1 H-NMR[6].

Protocol B: Regioselective Synthesis of 4-Chloro-5-(piperazin-1-yl)pyridazin-3(2H)-one

Causality: Using an excess of piperazine (3.0 eq) acts as both the nucleophile and the acid scavenger, eliminating the need for exogenous inorganic bases that might promote competitive hydrolysis of the C4 chlorine[1].

  • Suspend 4,5-dichloro-3(2H)-pyridazinone (1.0 eq, 50 mmol) in absolute ethanol (150 mL).

  • Add anhydrous piperazine (3.0 eq, 150 mmol) in a single portion. The mixture will transition to a clear solution as the reaction initiates.

  • Heat the reaction to reflux (78 °C) for 4 hours. Monitor via TLC (DCM:MeOH 9:1); the starting material ( Rf​=0.8 ) should be completely consumed, replaced by a highly polar spot ( Rf​=0.2 ).

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Triturate the crude residue with cold water (100 mL) to dissolve excess piperazine and piperazine hydrochloride.

  • Filter the resulting precipitate and dry under high vacuum.

  • Self-Validation: Confirm regioselectivity via 2D NOESY NMR. The absence of an NOE cross-peak between the piperazine protons and the pyridazinone N-H confirms C5 substitution.

Protocol C: Catalytic Dechlorination to 5-(Piperazin-1-yl)pyridazin-3(2H)-one

Causality: The C4 chlorine is removed to reduce steric hindrance and lipophilicity, improving the pharmacokinetic profile of the final analogues. Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the C-Cl bond without reducing the C=C or C=O bonds of the pyridazinone core.

  • Dissolve 4-chloro-5-(piperazin-1-yl)pyridazin-3(2H)-one (20 mmol) in methanol (100 mL).

  • Add triethylamine (2.5 eq, 50 mmol) to neutralize the HCl generated during reduction, preventing catalyst poisoning.

  • Carefully add 10% Pd/C (10% w/w) under an argon atmosphere.

  • Purge the flask with H 2​ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with hot methanol.

  • Evaporate the filtrate and purify via flash chromatography (Silica gel, DCM:MeOH:NH 4​ OH 90:9:1) to yield the dechlorinated core.

Protocol D: Derivatization (N-Alkylation of the Piperazine Ring)

Causality: The secondary amine of the piperazine ring is significantly more nucleophilic than the amide nitrogen of the pyridazinone ring, allowing for selective functionalization without requiring protecting groups.

  • Dissolve the core 5-(piperazin-1-yl)pyridazin-3(2H)-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous potassium carbonate (2.0 eq) and the appropriate alkyl/aryl halide (1.1 eq).

  • Stir at 60 °C for 6 hours under a nitrogen atmosphere.

  • Quench with water, extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via column chromatography to isolate the target analogue.

References

  • PubMed. "Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors." Available at: [Link]

  • Google Patents. "BRPI0809238A2 - Pyridazinone Derivatives Useful as Glican Syntase Inhibitors.
  • FLORE (University of Florence). "PhD thesis in Chemistry and Pharmaceutical Technology." Available at:[Link]

Sources

Application

Application Note: HPLC Method Development for the Quantification of 5-(Piperazin-1-yl)pyridazin-3(2H)-one

Here is a comprehensive Application Note and Protocol for the HPLC method development and quantification of 5-(Piperazin-1-yl)pyridazin-3(2H)-one. Introduction & Chemical Profiling The quantification of polar, basic phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note and Protocol for the HPLC method development and quantification of 5-(Piperazin-1-yl)pyridazin-3(2H)-one.

Introduction & Chemical Profiling

The quantification of polar, basic pharmaceutical intermediates such as 5-(Piperazin-1-yl)pyridazin-3(2H)-one presents a well-documented challenge in analytical chromatography. To develop a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule’s physicochemical properties:

  • The Piperazine Moiety: Piperazine is a highly basic cyclic diamine. The secondary amine in the piperazine ring exhibits a pKa​ of approximately 9.73[1]. At physiological and acidic pH ranges, this nitrogen is fully protonated, rendering the molecule highly polar (LogP < 0).

  • The Pyridazin-3(2H)-one Moiety: This ring provides the necessary chromophore for Ultraviolet (UV) detection (typically absorbing optimally between 250–260 nm). It also features a weakly acidic NH group capable of tautomerism, which can lead to peak splitting if the mobile phase pH is not tightly controlled.

The Chromatographic Challenge: When analyzed using standard Reversed-Phase HPLC (RP-HPLC) on a traditional C18 column, 5-(Piperazin-1-yl)pyridazin-3(2H)-one exhibits near-zero retention, eluting in the void volume. Furthermore, the protonated secondary amine interacts strongly with residual, unendcapped silanols on the silica support, causing severe peak tailing and poor integration reproducibility.

Method Development Rationale (Causality & Strategy)

To overcome the polarity and basicity of this analyte, we bypass standard C18 methodologies in favor of two distinct, field-proven strategies.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for polar basic compounds. Instead of relying on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>70% Acetonitrile). The stationary phase absorbs water from the mobile phase, creating a water-enriched layer. The protonated piperazine analyte partitions from the bulk organic mobile phase into this aqueous layer, providing excellent retention[2]. Additionally, because the mobile phase is highly organic, desolvation efficiency in LC-MS applications is drastically improved[3].

Strategy B: Ion-Pairing Reversed-Phase HPLC (IP-RP)

If a laboratory is restricted to C18 columns, Ion-Pairing RP-HPLC is the self-validating alternative. By introducing an anionic ion-pairing reagent (such as Sodium 1-octanesulfonate) into an acidic mobile phase, the negatively charged sulfonate binds to the positively charged piperazine ring. This masks the basic charge, forming a neutral, hydrophobic complex that partitions effectively into the C18 stationary phase, completely eliminating silanol-induced tailing.

MethodSelection A 5-(Piperazin-1-yl)pyridazin-3(2H)-one (Polar Base, LogP < 0) B Standard RP-HPLC (C18) A->B Initial Trial C Poor Retention & Peak Tailing (Silanol Interactions) B->C Result D Optimization Strategies C->D Troubleshooting E HILIC Mode (Amide/Silica Column) D->E Partitioning Mechanism F Ion-Pairing RP-HPLC (C18 + Alkyl Sulfonate) D->F Mask Basic Charge

Workflow 1: Decision tree for overcoming polar base retention challenges.

Experimental Protocols

Protocol A: HILIC-UV Quantification (Primary Method)

Causality Note: A pH of 3.0 is selected to ensure the piperazine moiety is fully protonated while the pyridazinone ring remains neutral, preventing tautomeric peak splitting. Ammonium formate is chosen over phosphate buffers due to its superior solubility in high concentrations of acetonitrile.

1. Reagent & Mobile Phase Preparation:

  • Buffer (Component A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using concentrated Formic Acid. Filter through a 0.22 µm membrane.

  • Organic (Component B): 100% LC-MS grade Acetonitrile.

  • Isocratic Mixture: 80% Component B / 20% Component A. (Note: Always mix aqueous and organic phases dynamically via the pump to prevent buffer precipitation).

2. Chromatographic Conditions:

  • Column: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Crucial for stabilizing the water-enriched layer).

  • Detection: UV at 260 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 75% Acetonitrile / 25% Water (Samples must be highly organic to prevent peak distortion in HILIC).

HILICMechanism A Mobile Phase (>70% Acetonitrile) B Protonated Analyte (Piperazine Moiety) A->B Analyte Injection C Water-Enriched Layer (Hydrogen Bonding) B->C Partitioning & Ion Exchange D Stationary Phase (Polar HILIC Ligand) C->D Adsorption

Workflow 2: Mechanism of HILIC retention for polar basic analytes.

Protocol B: Ion-Pairing RP-HPLC (Alternative Method)

1. Mobile Phase Preparation:

  • Buffer (Component A): Dissolve 1.08 g of Sodium 1-octanesulfonate (5 mM) in 1000 mL of HPLC-grade water. Add 1.0 mL of Trifluoroacetic Acid (TFA) to yield 0.1% TFA (pH ~2.0).

  • Organic (Component B): 100% HPLC-grade Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 40% B), 10-12 min (40% B), 12-12.1 min (return to 5% B), 12.1-18 min (equilibration).

2. Chromatographic Conditions:

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 260 nm.

Data Presentation & Method Validation

To ensure the protocol is a self-validating system, the method must be evaluated against the International Council for Harmonisation (ICH) Q2(R1) guidelines[4]. The tables below summarize the expected system suitability and validation acceptance criteria for the HILIC method.

Table 1: System Suitability Parameters (HILIC Method)
ParameterExpected ValueICH Acceptance CriteriaCausality / Significance
Retention Factor ( k ) 3.5 - 4.2 k>2.0 Ensures the analyte is sufficiently retained past the void volume.
Tailing Factor ( Tf​ ) 1.05 - 1.15 Tf​≤1.5 Confirms the elimination of secondary silanol interactions.
Theoretical Plates ( N ) > 8,500 N>2000 Indicates high column efficiency and sharp peak geometry.
%RSD of Peak Area < 0.8% ≤2.0% (n=6)Validates the precision of the injection and detection system.
Table 2: ICH Q2(R1) Validation Metrics
Validation CharacteristicMethodologyAcceptance Criteria
Linearity 5 concentration levels (50% to 150% of target).Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (% Recovery) Spiked samples at 80%, 100%, and 120% levels.Mean recovery between 98.0% and 102.0%.
Repeatability (Precision) 6 replicate injections at 100% test concentration.%RSD ≤1.5% .
Specificity Inject blank diluent and known synthesis impurities.No interfering peaks at the retention time of the active analyte.
LOD / LOQ Signal-to-Noise (S/N) ratio evaluation.S/N ≥3 for LOD; S/N ≥10 for LOQ.

References

  • [1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K - ACS Publications. Source: acs.org. URL:

  • [4] A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation. Source: benchchem.com. URL:

  • [2] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Source: agilent.com. URL:

  • [3] HILIC Explained: What It Is & How It Works. Source: phenomenex.com. URL:

Sources

Method

Application Note: 5-(Piperazin-1-yl)pyridazin-3(2H)-one as a Versatile Building Block in Medicinal Chemistry

Introduction & Chemical Rationale The pyridazin-3(2H)-one scaffold is widely recognized as a "magic moiety" or "wonder nucleus" in medicinal chemistry due to its profound chemical stability, structural versatility, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The pyridazin-3(2H)-one scaffold is widely recognized as a "magic moiety" or "wonder nucleus" in medicinal chemistry due to its profound chemical stability, structural versatility, and ability to act as both a hydrogen bond donor and acceptor[1][2]. When functionalized with a piperazine ring at the 5-position to form 5-(piperazin-1-yl)pyridazin-3(2H)-one , the resulting building block offers a synergistic combination of physicochemical properties.

As a Senior Application Scientist, the rationale for selecting this specific building block is rooted in causality:

  • Core Stability & Target Engagement: The pyridazinone core mimics peptide bonds and nucleotide bases, allowing it to intercalate or bind deeply within receptor active sites or kinase hinge regions[2].

  • Solubility & Basicity: The basic nitrogen of the piperazine ring ensures the molecule is protonated at physiological pH. This drastically improves aqueous solubility compared to highly lipophilic aromatic cores, which is a critical factor for oral bioavailability.

  • Regioselective Functionalization: The secondary amine of the piperazine allows for rapid library generation via amidation, reductive amination, or sulfonylation. Crucially, it does this without cross-reacting with the chemically distinct pyridazinone nitrogen, which is more amide-like and significantly less nucleophilic[1][2].

Quantitative Data & Physicochemical Profiling

Understanding the baseline metrics of a building block is essential for predicting the behavior of the final drug candidate. Table 1 summarizes the physicochemical properties of 5-(piperazin-1-yl)pyridazin-3(2H)-one and their direct impact on Structure-Activity Relationships (SAR).

Table 1: Physicochemical Properties and SAR Impact

PropertyValue / CharacteristicSAR Contribution
Molecular Weight 180.21 g/mol Low MW allows significant room for late-stage elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bonding 1 Donor (Pyridazinone NH), 3 AcceptorsFacilitates strong, directional interactions with kinase hinges or GPCR active sites.
pKa (Piperazine) ~9.8 (Basic)Ensures protonation at physiological pH, driving aqueous solubility and favorable PK profiles.
Topological Polar Surface Area 53.8 ŲOptimal for membrane permeability while maintaining sufficient polarity for target engagement.

Key Therapeutic Applications

Antifungal Agents (Glycan Synthase Inhibitors)

Piperazine-substituted pyridazinones have been heavily investigated as inhibitors of fungal 1,3-beta-D-glucan synthase[3][4]. In this context, the piperazine ring acts as a flexible, solubilizing linker that positions terminal lipophilic groups into the enzyme's hydrophobic pocket, while the pyridazinone core anchors the molecule via hydrogen bonding to the active site[3].

Metabolic Diseases (GLP-1R Agonists)

Small molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists utilize the piperazine-pyridazinone scaffold to mimic the binding interactions of the native GLP-1 peptide[5][6]. The rigid pyridazinone core restricts the conformational space, enhancing receptor affinity, stimulating glucose-dependent insulin secretion, and offering a potent oral alternative to injectable peptide therapies for Type 2 Diabetes[5][6].

GLP1R_Pathway Ligand Pyridazinone-based GLP-1R Agonist Receptor GLP-1 Receptor (GPCR) Ligand->Receptor Allosteric Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Change AC Adenylate Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Beta Cells) PKA->Insulin Exocytosis

GLP-1R signaling pathway activated by pyridazinone-based small molecule agonists.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is confirmed before proceeding to late-stage functionalization.

Protocol 1: Synthesis of 5-(Piperazin-1-yl)pyridazin-3(2H)-one via SNAr

Causality & Rationale: Nucleophilic aromatic substitution (SNAr) is the preferred method. The 5-position of 5-halo-pyridazin-3(2H)-ones is highly activated by the electron-withdrawing effects of the adjacent carbonyl and ring nitrogens, allowing for rapid substitution under mild conditions without requiring palladium catalysis[1].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 5-chloropyridazin-3(2H)-one (10.0 mmol) in 50 mL of anhydrous ethanol.

  • Reagent Addition: Add piperazine (30.0 mmol, 3.0 eq) in one portion. The excess piperazine acts as both the nucleophile and the acid scavenger, preventing the need for external bases like triethylamine which can complicate purification.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, UV detection).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Suspend the crude residue in cold water (30 mL) to dissolve the excess piperazine and piperazine hydrochloride salts. Filter the resulting solid and wash with cold water. Dry under a vacuum to yield the pure 5-(piperazin-1-yl)pyridazin-3(2H)-one.

  • Validation: Confirm product identity via LC-MS (Expected [M+H]+ = 181.1) and ¹H NMR (ensure the presence of the distinct pyridazinone alkene proton at ~C4).

Protocol 2: Late-Stage Functionalization (Amidation)

Causality & Rationale: Standard peptide coupling conditions (e.g., HATU/DIPEA) are highly effective. The pyridazinone NH is unreactive under these conditions compared to the highly nucleophilic secondary amine of the piperazine, ensuring absolute regioselectivity[2].

Step-by-Step Methodology:

  • Activation: In a 50 mL vial, dissolve the desired carboxylic acid (R-COOH, 1.1 mmol) and HATU (1.2 mmol) in 10 mL of anhydrous DMF. Add DIPEA (3.0 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 5-(piperazin-1-yl)pyridazin-3(2H)-one (1.0 mmol) to the activated mixture. Stir at room temperature for 2 hours.

  • Validation (In-Process): Quench a 10 µL aliquot in 1 mL of acetonitrile and analyze via LC-MS. The complete disappearance of the m/z 181.1 peak indicates a successful reaction.

  • Isolation: Dilute the reaction with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), water (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the final drug candidate.

SyntheticWorkflow SM 5-Halopyridazin-3(2H)-one (Starting Material) Reagent Piperazine (Excess) EtOH, Reflux, 4h SM->Reagent SNAr Reaction Intermediate 5-(Piperazin-1-yl)pyridazin-3(2H)-one (Key Building Block) Reagent->Intermediate Amidation Amidation (HATU, DIPEA, R-COOH) Intermediate->Amidation RedAmination Reductive Amination (NaBH(OAc)3, R-CHO) Intermediate->RedAmination Sulfonylation Sulfonylation (R-SO2Cl, Et3N) Intermediate->Sulfonylation Drug1 GLP-1R Agonists Amidation->Drug1 Drug2 Glycan Synthase Inhibitors RedAmination->Drug2 Sulfonylation->Drug1

Synthetic workflow and late-stage diversification strategy for piperazine-pyridazinone derivatives.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones Source: Tetrahedron (ScienceDirect) URL:[Link]

  • Exploring potential, synthetic methods and general chemistry of pyridazine and pyridazinone: A brief introduction Source: ResearchGate URL:[Link]

  • PYRIDAZINONE DERIVATIVES USEFUL AS GLICAN SYNTASE INHIBITORS (BRPI0809238A2)
  • GLP-1R agonists and uses thereof (WO2020103815A1)

Sources

Application

Application Note: Preparation and Dosing of 5-(Piperazin-1-yl)pyridazin-3(2H)-one Derivatives for Candida Cell-Based Assays

Introduction & Mechanistic Rationale The rising incidence of recurrent vulvovaginal candidiasis (RVVC) and invasive fungal infections has exposed the limitations of current antifungal arsenals[1]. With Candida species in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rising incidence of recurrent vulvovaginal candidiasis (RVVC) and invasive fungal infections has exposed the limitations of current antifungal arsenals[1]. With Candida species increasingly developing resistance to azoles (via efflux pumps and target mutations) and echinocandins (via FKS gene mutations), there is a critical need for structurally novel therapeutics[2].

Derivatives of 5-(piperazin-1-yl)pyridazin-3(2H)-one have emerged as a highly promising class of (1,3)-β-D-glucan synthase inhibitors[3]. The piperazine moiety enhances aqueous solubility and cellular penetrance, while the pyridazinone core interacts with the Fks1p subunit of the glucan synthase complex in a manner distinct from traditional echinocandins. This unique binding modality allows these compounds to retain potent activity against echinocandin-resistant mutant strains.

Because glucan synthase is responsible for polymerizing the primary structural component of the fungal cell wall, its inhibition leads to osmotic instability, aborted cell division, and rapid fungicidal activity[1].

MoA_Pathway Compound 5-(Piperazin-1-yl) pyridazin-3(2H)-one Enzyme (1,3)-β-D-Glucan Synthase Compound->Enzyme Non-competitive Inhibition Polymer β-1,3-D-Glucan Synthesis Enzyme->Polymer Catalyzes CellWall Cell Wall Integrity & Fungal Survival Polymer->CellWall Maintains

Figure 1: Mechanism of action for pyridazinone-based glucan synthase inhibitors.

Compound Preparation & Handling

The physicochemical properties of the 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold dictate specific handling procedures to prevent precipitation and ensure reproducible dosing.

  • Solvent Selection: The compound should be dissolved in 100% cell-culture grade Dimethyl Sulfoxide (DMSO). Aqueous buffers will cause immediate precipitation of the unformulated free base.

  • Stock Preparation: Prepare a master stock at 10 mg/mL or 10 mM .

  • Storage Causality: Aliquot the master stock into amber glass or opaque microfuge tubes and store at -20°C. Why? The pyridazinone ring can be sensitive to prolonged UV exposure, and repeated freeze-thaw cycles introduce ambient moisture into the DMSO, which hydrolyzes the compound over time.

  • Dosing Constraints: When dosing into cell-based assays, the final concentration of DMSO must never exceed 1% v/v . Concentrations above 1% disrupt the Candida lipid bilayer, artificially inflating the compound's apparent potency and compromising the assay's self-validating integrity.

Experimental Protocols

To comprehensively evaluate the efficacy of 5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives, a three-tiered assay system is required: Planktonic susceptibility, Biofilm eradication, and Germ tube inhibition[3][4].

Planktonic MIC Determination (Broth Microdilution)

This assay establishes the baseline minimum inhibitory concentration (MIC) against free-floating yeast cells, strictly adhering to CLSI/EUCAST principles[4].

Step-by-Step Methodology:

  • Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Causality: MOPS buffering is critical because Candida metabolism rapidly acidifies unbuffered media, which can protonate the piperazine ring, altering its cellular uptake and shifting the MIC artifactually.

  • Inoculum Standardization: Suspend isolated C. albicans colonies in sterile saline. Adjust the optical density (OD_530) to match a 0.5 McFarland standard, then dilute in RPMI to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Compound Titration: In a 96-well U-bottom plate, perform 2-fold serial dilutions of the compound to achieve final test concentrations ranging from 16 µg/mL down to 0.015 µg/mL.

  • Incubation & Readout: Incubate at 35°C for 24 hours. The MIC is defined as the lowest concentration resulting in a 50% reduction in visual growth (or spectrophotometric OD) compared to the drug-free control.

  • Self-Validation System: Every plate must include a solvent control (1% DMSO in media) to prove vehicle non-toxicity, and a reference strain (e.g., C. parapsilosis ATCC 22019) with a known MIC range to validate the assay run.

Biofilm Eradication (XTT Reduction Assay)

Candida biofilms are encased in an extracellular matrix that renders them highly resistant to standard azoles. Assessing the activity of glucan synthase inhibitors against sessile cells is mandatory[4].

Step-by-Step Methodology:

  • Biofilm Seeding: Seed 106 CFU/mL of C. albicans in RPMI 1640 into a 96-well flat-bottom polystyrene plate. Incubate at 37°C for 24 hours to allow mature biofilm formation.

  • Washing: Carefully aspirate the media and wash the wells twice with sterile PBS. Causality: This removes planktonic cells. Failure to wash will result in a mixed-population readout, obscuring true anti-biofilm efficacy.

  • Dosing: Add the 5-(piperazin-1-yl)pyridazin-3(2H)-one compound diluted in fresh RPMI. Incubate for an additional 24 hours at 37°C.

  • Metabolic Readout: Add 100 µL of XTT/menadione solution to each well. Incubate in the dark for 2 hours, then read absorbance at 490 nm. Causality: Optical density cannot measure biofilm mass accurately due to matrix clumping. Menadione acts as an electron-coupling agent, accelerating the reduction of XTT by mitochondrial dehydrogenases. This strictly quantifies the metabolic viability of the surviving sessile cells.

  • Self-Validation System: Include a "media + XTT" blank well to subtract spontaneous background reduction.

XTT_Workflow N1 1. Biofilm Seeding (10^6 CFU/mL, 24h) N2 2. PBS Wash (Remove Planktonic) N1->N2 N3 3. Compound Dosing (0.015 - 16 µg/mL) N2->N3 N4 4. Co-incubation (24h at 37°C) N3->N4 N5 5. XTT/Menadione (Read OD490) N4->N5

Figure 2: Self-validating workflow for the Biofilm XTT Reduction Assay.

Germ Tube Formation Assay

The transition from yeast to hyphal form (germ tube formation) is a primary virulence factor for C. albicans, enabling tissue invasion. Glucan synthase inhibitors uniquely disrupt the apical growth required for this morphological shift[3].

Step-by-Step Methodology:

  • Induction: Suspend starved C. albicans cells ( 106 CFU/mL) in a germ-tube inducing medium (e.g., RPMI supplemented with 10% Fetal Bovine Serum).

  • Sub-MIC Dosing: Treat the cells with the pyridazinone compound at concentrations ranging from 0.25× to 1× of its predetermined planktonic MIC.

  • Incubation: Incubate at 37°C for exactly 3 to 4 hours. Causality: Extending incubation beyond 4 hours allows true hyphae and pseudohyphae to form complex tangles, making accurate single-cell quantification impossible.

  • Microscopic Evaluation: Pipette 10 µL of the suspension onto a hemocytometer. Count the percentage of cells exhibiting germ tubes (defined as an outgrowth at least half the length of the parent cell, with no constriction at the septal neck).

  • Self-Validation System: A drug-free serum control must demonstrate >80% germ tube formation to prove the physiological competence of the yeast batch.

Quantitative Data Interpretation

The table below summarizes the expected assay performance of optimized 5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives compared to standard-of-care antifungals. Note the retained efficacy against FKS mutant strains and sessile biofilms, highlighting the scaffold's clinical potential.

Strain / Phenotype5-(Piperazin-1-yl)pyridazin-3(2H)-one (µg/mL)Micafungin (µg/mL)Fluconazole (µg/mL)
C. albicans (Wild-Type)0.03 - 0.120.015 - 0.060.25 - 1.0
C. albicans (FKS Mutant)0.25 - 1.0> 4.00.5 - 2.0
C. glabrata (Wild-Type)0.06 - 0.250.03 - 0.12> 16.0
C. albicans (Sessile Biofilm)0.5 - 2.00.25 - 1.0> 64.0

Data represents typical Minimum Inhibitory Concentrations (MIC) for planktonic cells and Minimum Biofilm Eradication Concentrations (MBEC) for sessile cells.

References

  • BRPI0809238A2 - PYRIDAZINONE DERIVATIVES USEFUL AS GLICAN SYNTASE INHIBITORS. Google Patents.
  • The novel oral glucan synthase inhibitor SCY-078 shows in vitro activity against sessile and planktonic Candida spp. PubMed (National Institutes of Health).
  • Recurrent Candida Vulvovaginitis. MDPI.

Sources

Method

Application and Protocol for the NMR Spectroscopic Characterization of 5-(Piperazin-1-yl)pyridazin-3(2H)-one

Abstract This application note provides a comprehensive guide to the structural elucidation of 5-(Piperazin-1-yl)pyridazin-3(2H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 5-(Piperazin-1-yl)pyridazin-3(2H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds. This document outlines detailed protocols for sample preparation and the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. The presented data, while illustrative of expected outcomes, serves as a robust framework for the analysis of this and structurally related molecules.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including but not limited to antihypertensive, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a piperazine moiety can further modulate the pharmacological profile of these molecules. Accurate and unambiguous structural characterization is a critical step in the drug discovery and development process. NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of the molecular structure of organic compounds in solution.[3]

This guide provides a detailed workflow for the complete NMR spectral assignment of 5-(Piperazin-1-yl)pyridazin-3(2H)-one, a molecule possessing both a pyridazinone and a piperazine ring system. We will delve into the interpretation of ¹H and ¹³C NMR spectra, aided by advanced techniques such as DEPT-135 for multiplicity analysis, COSY for establishing proton-proton correlations, and HSQC for direct carbon-proton one-bond correlations.[4][5]

Experimental Design and Rationale

The successful acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation: A Foundation for Quality Spectra

A well-prepared NMR sample is crucial for obtaining high-resolution spectra.[6] The primary considerations are the choice of solvent, sample concentration, and the quality of the NMR tube.

Protocol for NMR Sample Preparation:

  • Analyte Purity: Ensure the 5-(Piperazin-1-yl)pyridazin-3(2H)-one sample is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: The choice of a deuterated solvent is paramount to avoid overwhelming the analyte signals with solvent protons.[7][8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which is likely to solubilize the polar pyridazinone and piperazine moieties.[9][10] Its residual proton signal appears at approximately 2.50 ppm, which is unlikely to overlap with key analyte signals.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.6 mL of DMSO-d₆ is recommended.[11][12] For ¹³C and 2D NMR experiments, a more concentrated sample of 50-100 mg in the same volume of solvent will significantly improve the signal-to-noise ratio and reduce acquisition time.[11][13]

  • Sample Dissolution: Dissolve the sample in a clean, dry vial before transferring it to the NMR tube. Gentle vortexing or warming may be necessary to achieve complete dissolution.[13]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube.[13]

  • Labeling: Clearly label the NMR tube with the sample identification.[11]

NMR Instrument and Parameters

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Parameter ¹H NMR ¹³C NMR DEPT-135 COSY HSQC
Pulse Program Standard 1DProton DecoupledDEPT-135Gradient COSYGradient HSQC
Solvent DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K298 K298 K
Sweep Width -2 to 12 ppm-10 to 220 ppm-10 to 220 ppm-2 to 12 ppmF2: -2 to 12 ppm, F1: -10 to 220 ppm
Acquisition Time 2-4 s1-2 s1-2 s0.2-0.4 s0.2-0.4 s
Relaxation Delay 1-2 s2 s2 s1-2 s1-2 s
Number of Scans 16-641024-4096256-10248-1616-32

Spectral Analysis and Interpretation

The following sections detail the expected NMR spectra for 5-(Piperazin-1-yl)pyridazin-3(2H)-one and provide a logical approach to their interpretation.

Molecular Structure and Atom Numbering:

Caption: Structure of 5-(Piperazin-1-yl)pyridazin-3(2H)-one with atom numbering.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through spin-spin coupling.

  • Pyridazinone Protons (H4, H6, N2-H):

    • The protons on the pyridazinone ring, H4 and H6, are expected to appear as doublets due to coupling with each other. H6 is adjacent to a nitrogen atom and will likely be downfield shifted relative to H4.

    • The N-H proton of the pyridazinone ring (N2-H) will likely appear as a broad singlet, with its chemical shift being concentration and temperature-dependent.

  • Piperazine Protons (H8, H9, H11, H12, N10-H):

    • The piperazine ring protons will appear as two distinct signals, corresponding to the protons on the carbons adjacent to the pyridazinone ring (C8, C12) and those adjacent to the secondary amine (C9, C11). These will likely be multiplets, often appearing as triplets if coupling to adjacent CH₂ groups is well-resolved.

    • The N-H proton of the piperazine ring (N10-H) will also likely be a broad singlet.

Expected ¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N2-H~12-13br s-1H
H6~7.8d~3.01H
H4~6.9d~3.01H
C8-H₂, C12-H₂~3.1t~5.04H
C9-H₂, C11-H₂~2.9t~5.04H
N10-H~1.9br s-1H
¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[14][15][16]

  • DEPT-135 Rationale: In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (including C=O) are not observed.[17] This allows for the unambiguous assignment of the methylene groups of the piperazine ring and the methine carbons of the pyridazinone ring.

Expected ¹³C and DEPT-135 NMR Data:

CarbonChemical Shift (δ, ppm)DEPT-135 Signal
C3 (C=O)~160Absent
C5~150Absent
C6~135Positive (CH)
C4~128Positive (CH)
C8, C12~48Negative (CH₂)
C9, C11~45Negative (CH₂)
2D NMR Spectroscopy: Unambiguous Structural Confirmation

Two-dimensional NMR techniques are essential for confirming the connectivity of the molecule.[3][4]

3.3.1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][18]

  • Expected Correlations:

    • A cross-peak between the signals of H4 and H6, confirming their vicinal relationship on the pyridazinone ring.

    • A cross-peak between the protons on C8/C12 and C9/C11, confirming the connectivity within the piperazine ring.

Caption: Expected COSY correlations for key protons.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Carbons

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[5]

  • Expected Correlations:

    • A cross-peak between the H4 signal and the C4 signal.

    • A cross-peak between the H6 signal and the C6 signal.

    • A cross-peak between the H8/H12 proton signals and the C8/C12 carbon signal.

    • A cross-peak between the H9/H11 proton signals and the C9/C11 carbon signal.

This experiment provides definitive assignments for the protonated carbons in the molecule.

Caption: Expected HSQC correlations showing direct C-H attachments.

Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 5-(Piperazin-1-yl)pyridazin-3(2H)-one. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently elucidate the structure of this and related heterocyclic molecules. The systematic approach of analyzing proton and carbon environments, followed by the mapping of their connectivities, ensures the integrity and accuracy of the structural assignment, a critical aspect of chemical research and drug development.

References

  • University of Regensburg. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • BioChromato. NMR solvent selection - that also allows sample recovery. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Scribd. NMR Solvent Selection Guidelines. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • Royal Society of Chemistry. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Missouri-St. Louis. NMR Sample Preparation. [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • ACD/Labs. How to Interpret an HSQC-COSY Experiment. [Link]

  • Royal Society of Chemistry. The power of NMR: in two and three dimensions. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ACS Publications. Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Royal Society of Chemistry. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • National Center for Biotechnology Information. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • ETH Zurich. Structure Elucidation by NMR. [Link]

  • ResearchGate. (PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. [Link]

  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-(Piperazin-1-yl)pyridazin-3(2H)-one synthesis

Welcome to the technical support center for the synthesis of 5-(Piperazin-1-yl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(Piperazin-1-yl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. The synthesis of pyridazinone derivatives is a crucial process in the development of various pharmacologically active compounds.[1][2][3] This guide provides practical, experience-based advice to navigate the common challenges encountered during this synthesis.

I. Reaction Pathway and Mechanism

The most common and direct route to synthesizing 5-(Piperazin-1-yl)pyridazin-3(2H)-one involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a di-substituted pyridazine, such as 3,5-dichloropyridazine, which reacts with piperazine.

Diagram: General Reaction Scheme

Reaction_Scheme cluster_product Product A 3,5-Dichloropyridazine reagents + A->reagents B Piperazine arrow Nucleophilic Aromatic Substitution (SNAr) C 5-(Piperazin-1-yl)pyridazin-3(2H)-one reagents->B arrow->C

Caption: General reaction scheme for the synthesis of 5-(Piperazin-1-yl)pyridazin-3(2H)-one.

The reaction proceeds via the addition of the nucleophilic piperazine to the electron-deficient pyridazine ring, followed by the elimination of a chloride ion. The selectivity of the substitution at the 5-position is a key consideration.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a multifaceted problem. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • 3,5-Dichloropyridazine: Impurities in this starting material can significantly hinder the reaction.[4] Ensure it is of high purity (>97%) and stored under dry conditions.[4] It appears as a yellow to dark orange solid.[4]

  • Piperazine: Piperazine is hygroscopic and can absorb atmospheric moisture and carbon dioxide, forming piperazine carbamate, which is less reactive. Use freshly opened piperazine or dry it under vacuum before use.

2. Reaction Conditions:

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the piperazine and facilitate the SNAr reaction. In some cases, alcohols like ethanol or n-butanol have also been used.[5][6]

  • Temperature: The reaction often requires heating. A temperature range of 80-140°C is typical.[7] Start with a moderate temperature (e.g., 100°C) and optimize. Excessively high temperatures can lead to side reactions and decomposition.

  • Base: The presence of a base is often necessary to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or an excess of piperazine itself. Using a slight excess of piperazine (1.1 to 2 equivalents) can serve as both a reactant and a base.[8]

3. Stoichiometry of Reactants:

  • An excess of piperazine is generally recommended to drive the reaction to completion and to act as a base. A molar ratio of 1:1.5 to 1:2 (dichloropyridazine:piperazine) is a good starting point.

4. Reaction Time:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take anywhere from a few hours to 24 hours to reach completion.[7]

ParameterRecommended Starting ConditionTroubleshooting Action
Solvent DMF or DMSOTry a different polar aprotic solvent.
Temperature 100 °CIncrementally increase temperature by 10°C.
Piperazine eq. 1.5 equivalentsIncrease to 2.0 equivalents.
Base (if used) 1.2 equivalents of TEA or DIPEAEnsure the base is dry and added slowly.
Reaction Time 6 hoursMonitor by TLC/LC-MS until starting material is consumed.
Q2: I am observing the formation of a significant amount of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

A2: Formation of the di-substituted product, 3,5-di(piperazin-1-yl)pyridazine, is a common issue. Here’s how to enhance mono-substitution:

  • Control Stoichiometry: Use a smaller excess of piperazine. A ratio closer to 1:1.1 of dichloropyridazine to piperazine can favor mono-substitution. However, this may lead to incomplete conversion of the starting material.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the more reactive chlorine atom.

  • Slow Addition of Piperazine: Adding a solution of piperazine dropwise to the heated solution of 3,5-dichloropyridazine can maintain a low concentration of the nucleophile, thereby favoring mono-substitution.

Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Reaction Yield purity Check Purity of Starting Materials (>97% for Dichloropyridazine) start->purity conditions Optimize Reaction Conditions start->conditions stoichiometry Adjust Reactant Stoichiometry start->stoichiometry time Monitor Reaction Time start->time solvent Solvent: Use dry polar aprotic (DMF, DMSO) conditions->solvent temp Temperature: 80-140°C conditions->temp base Base: Use excess piperazine or add TEA/DIPEA conditions->base piperazine_eq Piperazine: 1.5-2.0 eq. stoichiometry->piperazine_eq monitoring Use TLC/LC-MS to determine completion time->monitoring

Caption: A decision tree for troubleshooting low reaction yield.

Q3: The work-up procedure is complicated, and I am losing product during purification. What is an effective purification strategy?

A3: A robust work-up and purification protocol is essential for isolating the desired product with high purity.

Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • If a polar aprotic solvent like DMF or DMSO was used, the reaction mixture can be poured into a large volume of cold water or ice water to precipitate the product.[9]

  • The precipitated solid can then be collected by filtration.

  • Wash the solid with water to remove any remaining solvent and water-soluble byproducts.

Purification:

  • Recrystallization: This is often the most effective method for purifying the crude product. A suitable solvent system needs to be identified. Common choices include ethanol, isopropanol, or a mixture of solvents like dichloromethane/petroleum ether.[4][10]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient of dichloromethane and methanol is a common mobile phase for this type of compound.

Q4: Are there any alternative synthetic routes to consider?

A4: Yes, while the SNAr reaction is the most direct, other strategies exist.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This cross-coupling reaction can be a powerful tool for forming C-N bonds and might offer milder reaction conditions.[7] However, it requires a palladium catalyst and a specific ligand, which can add to the cost and complexity of the synthesis.

  • Multi-step Synthesis from Different Precursors: Some literature describes the synthesis of pyridazinone rings from acyclic precursors like γ-keto acids and hydrazine hydrate.[1][11] While more steps are involved, this can sometimes lead to higher overall yields and purity by avoiding the formation of di-substituted byproducts.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-(Piperazin-1-yl)pyridazin-3(2H)-one
  • To a solution of 3,5-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add piperazine (1.5-2.0 eq).

  • If not using excess piperazine as the base, add triethylamine (1.2 eq).

  • Heat the reaction mixture to 100-120°C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Diagram: Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Dichloropyridazine, Piperazine, Solvent) reaction 2. Heating and Stirring (100-120°C, 6-12h) setup->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 4. Work-up (Quench with ice water, Filter) monitoring->workup purification 5. Purification (Recrystallization or Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS, Purity) purification->analysis

Caption: A stepwise workflow for the synthesis and purification.

IV. References

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3,5-Dichloropyridazine. Retrieved from [Link]

  • Da Settimo, F., et al. (2006). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. PubMed. Retrieved from [Link]

  • Amici, R., et al. (2021). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry.

  • Talebi, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules.

  • Al-Ghorbani, M., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports.

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica.

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules.

  • El-Gaby, M. S. A., et al. (2019). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Serbian Chemical Society.

  • Singh, A., & Kumar, A. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Radi, S., et al. (2012). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules.

  • El-Sawy, A. A., et al. (2010). Pyridazine Derivatives. Journal of the Chinese Chemical Society.

  • Yilmaz, I., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules.

  • Amr, A.-G. E., & Al-Omar, M. A. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules.

  • Akkoç, S., et al. (2023). Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. ChemistrySelect.

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.

  • Kaur, N., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal.

  • Akkoç, S., et al. (2023). Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. AVESİS.

  • Knesl, P., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.

  • Dana Bioscience. (n.d.). 5-(Piperazin-1-yl)pyridazin-3(2H)-one 10g. Retrieved from [Link]

  • Kumar, A. (2012). Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. Journal of Pharmaceutical and Scientific Innovation.

  • Rlavie. (n.d.). CAS 1837-55-4|3-5-Dichloropyridazine. Retrieved from [Link]

  • Koutentis, P. A., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank.

Sources

Optimization

Troubleshooting poor aqueous solubility of 5-(Piperazin-1-yl)pyridazin-3(2H)-one

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the poor aqueous solubility of 5-(Piperazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the poor aqueous solubility of 5-(Piperazin-1-yl)pyridazin-3(2H)-one .

Rather than relying on trial-and-error, this guide emphasizes the causality behind physical chemistry, providing self-validating protocols to ensure your experimental choices are mechanistically sound and empirically verifiable.

Mechanistic Diagnostic Overview

To solve a solubility issue, we must first diagnose the chemical causality. The poor aqueous solubility of 5-(Piperazin-1-yl)pyridazin-3(2H)-one is rarely a simple case of lipophilicity (solvation-limited). Instead, it is a lattice-limited problem driven by robust intermolecular forces.

  • The Pyridazin-3(2H)-one Core: This moiety exists predominantly in the stable oxo-form (lactam) [1]. The adjacent NH (donor) and C=O (acceptor) groups form highly stable hydrogen-bonded dimers or polymeric chains in the solid state.

  • The Piperazine Moiety: The secondary amine on the piperazine ring acts as an additional strong hydrogen bond donor and acceptor.

  • The Result: These functional groups synergize to create an incredibly stable crystal lattice (characterized by a high melting point and enthalpy of fusion). Water molecules cannot easily break these solute-solute interactions, leading to poor dissolution.

To enhance solubility, we must disrupt this crystal lattice either chemically (via ionization/salt formation) or physically (via amorphous solid dispersion).

Solubility Troubleshooting Workflow

The following decision tree outlines the logical progression for formulating highly crystalline, basic heterocycles.

SolubilityWorkflow Start Poor Aqueous Solubility: 5-(Piperazin-1-yl)pyridazin-3(2H)-one Analyze Physicochemical Profiling (pKa, LogP, DSC/Tm) Start->Analyze Lattice Lattice-Limited (High Tm, Strong H-Bonds) Analyze->Lattice Solvation Solvation-Limited (High LogP, Lipophilic) Analyze->Solvation Salt Salt Screening (Targeting Piperazine NH) Lattice->Salt ASD Amorphous Solid Dispersion (HPMC/PVP) Lattice->ASD Cosolvent Co-solvent / Surfactant Optimization Solvation->Cosolvent Validate Validation (XRPD, DSC, HPLC) Salt->Validate ASD->Validate Cosolvent->Validate

Figure 1: Decision tree for troubleshooting lattice- vs. solvation-limited solubility issues.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . This means the analytical endpoints inherently prove whether the physical transformation was successful, eliminating false positives caused by simple physical mixing.

Protocol A: Targeted Salt Screening (Counter-Ion Addition)

Causality: The piperazine ring contains a basic secondary amine (pKa ~ 8.5–9.5). Protonating this nitrogen with a pharmaceutically acceptable acid introduces an ionic charge, drastically lowering the lattice energy and increasing ion-dipole interactions with water. Piperazine-based salt formations have been documented to increase aqueous solubility by 10- to 130-fold [2].

Step-by-Step Methodology:

  • Equimolar Suspension: Suspend 1.0 mmol of 5-(Piperazin-1-yl)pyridazin-3(2H)-one in 10 mL of an 80:20 (v/v) ethanol/water mixture.

  • Acid Addition: Slowly add 1.05 mmol of the target counter-acid (e.g., methanesulfonic acid or maleic acid) under continuous magnetic stirring at 50°C.

  • Clarification & Crystallization: Stir until the suspension clarifies (indicating ionization and solvation). Cool the solution slowly to 4°C at a rate of 5°C/hour to induce controlled crystallization.

  • Isolation: Filter the resulting precipitate and dry under vacuum at 40°C for 24 hours.

  • Self-Validation (DSC & PXRD):

    • Mechanism of Validation: A simple physical mixture will display the distinct melting peaks of both the free base and the acid. A successful salt formation will yield a single, entirely new endothermic melting peak in Differential Scanning Calorimetry (DSC) and a completely novel Powder X-Ray Diffraction (PXRD) pattern, proving a new crystal lattice has formed.

Protocol B: Amorphous Solid Dispersion (ASD) via Freeze-Drying

Causality: If salt screening fails due to hygroscopicity or disproportionation, the molecule must be kinetically trapped in its high-energy amorphous state. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC 2910) disrupt the crystal lattice by forming intermolecular hydrogen bonds with the pyridazinone C=O and NH groups, preventing the drug from recrystallizing [3].

Step-by-Step Methodology:

  • Co-dissolution: Dissolve the compound and HPMC 2910 in a 1:2 (w/w) ratio in a suitable co-solvent system (e.g., 20% ethanol in water, adjusted with trace acid to aid initial dissolution).

  • Flash-Freezing: Flash-freeze the homogeneous solution using liquid nitrogen. Causality: Rapid freezing prevents phase separation of the polymer and drug, locking them in a miscible state.

  • Sublimation: Lyophilize in a freeze-dryer (set to -50°C and 0.056 atm) for 48 hours to sublimate the solvent entirely [3].

  • Self-Validation (Modulated DSC & PXRD):

    • Mechanism of Validation: A failed ASD (physical mixture) will still show the sharp Bragg diffraction peaks of the drug in PXRD. A successful ASD is validated by the complete disappearance of Bragg peaks (replaced by a broad amorphous "halo") and a single Glass Transition Temperature ( Tg​ ) in modulated DSC, confirming true polymer-drug miscibility.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the physicochemical intervention applied to basic pyridazinone/piperazine derivatives.

Formulation StrategyPrimary Mechanism of EnhancementExpected Aqueous Solubility GainStability / Drawbacks
Free Base (Control) N/ABaseline (< 0.1 mg/mL)High crystalline stability; poor dissolution.
Mesylate Salt Ionization of piperazine nitrogen10x - 50x increaseRisk of high hygroscopicity / deliquescence.
HPMC 2910 ASD (1:2) Crystal lattice disruption5x - 10x increaseRisk of recrystallization over long-term storage.
Cyclodextrin (HP-β-CD) Hydrophobic cavity inclusion2x - 5x increaseBulky formulation; low maximum drug loading.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute the stock solution into biological buffers (pH 7.4)? A1: 5-(Piperazin-1-yl)pyridazin-3(2H)-one is weakly basic. If you initially dissolved it in a low-pH vehicle, diluting it into a neutral pH 7.4 buffer shifts the equilibrium back to the un-ionized free base. Because the free base has a high crystal lattice energy, it rapidly crashes out of solution. Solution: Formulate using an Amorphous Solid Dispersion (ASD) or include a solubilizing surfactant (e.g., Tween 80) in your buffer to maintain supersaturation.

Q2: I successfully formed a salt, but it turns into a sticky paste when left on the bench. What happened? A2: You have likely formed a highly hygroscopic salt. Chloride and mesylate salts of piperazine derivatives frequently absorb ambient moisture, leading to deliquescence (dissolving in absorbed water). Solution: Switch to a less hydrophilic, bulkier counter-ion (e.g., tosylate, maleate, or sulfate) to reduce hygroscopicity, and ensure the material is stored strictly under desiccation.

Q3: Can I just use co-solvents like DMSO for my in vivo animal studies to bypass the lattice energy? A3: While DMSO effectively disrupts the hydrogen bonds of the pyridazinone ring, it is toxic at high concentrations. More importantly, injecting a high-DMSO solution into the aqueous environment of the bloodstream causes an immediate "solvent crash," where the drug precipitates at the injection site, severely skewing pharmacokinetic data. Solution: Limit DMSO to <5% v/v and rely on PEG400, Tween 80, or cyclodextrins for the bulk of the solubilization vehicle.

References

  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Source: Pharmaceuticals (Basel) / PubMed Central. URL: [Link]

  • Title: An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Source: Journal of Pharmaceutical Sciences / PubMed. URL: [Link]

  • Title: Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Source: Journal of Pharmacy & Pharmacognosy Research. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of 5-(Piperazin-1-yl)pyridazin-3(2H)-one

Welcome to the technical support center for the chromatographic purification of 5-(piperazin-1-yl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 5-(piperazin-1-yl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-(piperazin-1-yl)pyridazin-3(2H)-one that influence its chromatographic behavior?

A1: The chromatographic behavior of 5-(piperazin-1-yl)pyridazin-3(2H)-one is primarily governed by its high polarity and basicity. The structure contains a pyridazinone ring, which is a polar heterocyclic system, and a piperazine ring, which has two basic nitrogen atoms. These features lead to strong interactions with polar stationary phases and a tendency for peak tailing in reversed-phase chromatography due to interactions with silica silanol groups.

Q2: Which chromatographic mode is generally most suitable for this compound?

A2: Due to its polar and basic nature, several chromatographic modes can be considered:

  • Reversed-Phase (RP) HPLC: While challenging, it can be effective with careful method development, particularly using modern columns designed for polar analytes.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for highly polar compounds as it provides strong retention.[3][4]

  • Mixed-Mode Chromatography (MMC): This technique, which combines multiple retention mechanisms like reversed-phase and ion-exchange, is particularly useful for polar and charged molecules.[5][6][7]

The optimal choice will depend on the specific impurities present in your sample.

Q3: How do I select an appropriate starting mobile phase for method development?

A3: For initial screening, a good starting point is to use Thin Layer Chromatography (TLC).[8][9][10]

  • For Normal-Phase/Flash Chromatography: Begin with a solvent system like dichloromethane/methanol or ethyl acetate/methanol.[9][11] Adjust the ratio to achieve an Rf value for your target compound between 0.15 and 0.40.[9]

  • For Reversed-Phase HPLC: Start with a high aqueous mobile phase (e.g., 95% water with a buffer) and a water-miscible organic solvent like acetonitrile or methanol.[2][12] A gradient elution from high aqueous to high organic is typically used to find the optimal separation window.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

Q: My peak for 5-(piperazin-1-yl)pyridazin-3(2H)-one is showing significant tailing on a C18 column. What is causing this and how can I fix it?

A: Cause and Effect: Peak tailing for basic compounds like this is a classic problem in reversed-phase chromatography.[13] It is primarily caused by secondary interactions between the basic nitrogen atoms of the piperazine ring and acidic, ionized silanol groups present on the surface of the silica-based stationary phase.[14][15][16] This interaction leads to a portion of the analyte molecules being retained more strongly, resulting in a "tailing" peak shape which can compromise resolution and quantification.[14]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an appropriate buffer (like phosphate or formate) will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[13][15]

  • Use of a Competing Base: Adding a small concentration of a "silanol suppressor" like triethylamine (TEA) to the mobile phase can help.[15] The TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[15]

  • Column Selection:

    • End-Capped Columns: Use a high-quality, modern C18 column that has been thoroughly "end-capped." This process chemically modifies most of the residual silanol groups, reducing their availability for interaction.[16]

    • Polar-Embedded or Polar-Endcapped Columns: These columns are specifically designed for better performance with polar and basic compounds. They incorporate polar functional groups within the stationary phase that help to shield the residual silanols and improve peak shape.[17]

Issue 2: Insufficient Retention in Reversed-Phase HPLC

Q: My compound is eluting very early, close to the solvent front (void volume), even with a highly aqueous mobile phase. How can I increase its retention?

A: Cause and Effect: This is a common issue for highly polar compounds in reversed-phase chromatography. The principle of RP-HPLC is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[2] A very polar molecule like 5-(piperazin-1-yl)pyridazin-3(2H)-one has a weak affinity for the C18 stationary phase and a strong affinity for the polar mobile phase, leading to minimal retention.

Solutions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. HILIC uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile).[4] In this mode, retention increases with the polarity of the analyte, making it perfect for this type of compound.[3][18]

  • Employ Mixed-Mode Chromatography (MMC): MMC columns offer multiple retention mechanisms in a single column, such as reversed-phase and ion-exchange.[6][19] This allows for the retention of both polar and non-polar compounds and can provide unique selectivity for your target molecule and its impurities.[5][7]

  • Use Ion-Pairing Agents (with caution): Adding an ion-pairing reagent to the mobile phase can increase the retention of ionic compounds. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[18]

Issue 3: Difficulty in Separating from Polar Impurities in Flash Chromatography

Q: I am using normal-phase flash chromatography on silica gel, but a polar impurity is co-eluting with my product. How can I improve the separation?

A: Cause and Effect: In normal-phase chromatography, separation is based on the polarity of the compounds, with more polar compounds being retained more strongly on the polar stationary phase (silica gel).[8][9] If a polar impurity is co-eluting with your product, it means their polarities are too similar under the current conditions.

Solutions:

  • Optimize the Solvent System:

    • Change Solvent Selectivity: Instead of simply increasing or decreasing the polarity (e.g., by changing the hexane/ethyl acetate ratio), try a different solvent system altogether. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.[9]

    • Use a Ternary Mixture: Adding a third solvent in a small amount can sometimes dramatically improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider an alternative stationary phase.

    • Alumina: For basic compounds, alumina (available in neutral, acidic, or basic forms) can be a good alternative to silica and may offer different selectivity.[9][17]

    • Amine-bonded Silica: This can be a good choice for purifying basic compounds in normal-phase mode as it can act as an acid scavenger.[9]

  • Sample Loading Technique: If your compound is not very soluble in the starting mobile phase, use a "dry loading" technique.[11][17] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column. This often results in sharper bands and better separation.

Data & Protocols

Table 1: Recommended Starting Conditions for Different Chromatographic Modes
Chromatographic ModeStationary PhaseMobile Phase AMobile Phase BTypical GradientKey Considerations
Reversed-Phase C18 (Polar-Embedded or Endcapped)0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5% to 95% B over 20 minEssential to control pH to improve peak shape.[20]
HILIC Bare Silica or AmideAcetonitrile with 0.1% Formic AcidWater with 0.1% Formic Acid95% to 50% A over 15 minEnsure sample is dissolved in high organic content solvent.[17]
Mixed-Mode Reversed-Phase/Cation-Exchange10 mM Ammonium Formate, pH 3.0Acetonitrile5% to 80% B over 20 minOffers dual retention mechanism for enhanced selectivity.[7][18]
Flash (Normal) Silica GelDichloromethaneMethanolStep or Linear GradientUse TLC to determine optimal starting solvent ratio.[8][10]
Protocol 1: General Method for Flash Chromatography Purification
  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that provides good separation (ΔRf > 0.2) between the desired product and impurities. A common eluent is a mixture of dichloromethane and methanol.[10]

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the selected eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (or use dry loading) and load it onto the top of the silica gel column.[10]

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to improve separation.[8]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[10]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[10]

Visualizing the Workflow

Diagram 1: Decision Tree for Method Selection

MethodSelection start Crude Sample of 5-(Piperazin-1-yl)pyridazin-3(2H)-one check_polarity Is the primary challenge poor retention in RP-HPLC? start->check_polarity check_peak_shape Is the primary challenge peak tailing in RP-HPLC? check_polarity->check_peak_shape No hilic Consider HILIC or Mixed-Mode Chromatography check_polarity->hilic Yes check_coelution Is the primary challenge co-elution with polar impurities in Flash? check_peak_shape->check_coelution No modify_rp Optimize RP-HPLC: - Lower mobile phase pH - Use polar-embedded column - Add competing base check_peak_shape->modify_rp Yes modify_flash Optimize Flash Chromatography: - Change solvent selectivity - Try alternative stationary phase (e.g., Alumina) check_coelution->modify_flash Yes

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Workflow for Peak Tailing

PeakTailingWorkflow start Peak Tailing Observed in RP-HPLC step1 Step 1: Adjust Mobile Phase Lower pH to 2.5-3.0 with 0.1% Formic or Acetic Acid start->step1 check1 Is peak shape acceptable? step1->check1 step2 Step 2: Change Column Switch to a Polar-Embedded or modern End-Capped C18 check1->step2 No solution_found Problem Solved check1->solution_found Yes check2 Is peak shape acceptable? step2->check2 step3 Step 3: Add Competing Base Add 5-10 mM Triethylamine (TEA) to the mobile phase check2->step3 No check2->solution_found Yes check3 Is peak shape acceptable? step3->check3 check3->solution_found Yes consider_alt_mode Consider Alternative Mode (HILIC or Mixed-Mode) check3->consider_alt_mode No

Caption: Step-by-step troubleshooting for peak tailing.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters.
  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. ResearchGate.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.
  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • LCGC International. (2025, November 27). Mixed-Mode Chromatography—A Review. LCGC International.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • Kromasil. (n.d.). HPLC Troubleshooting Guide. Kromasil.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies.
  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies, Inc.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
  • Biotage. (n.d.). Successful flash chromatography. Biotage.
  • National Center for Biotechnology Information. (n.d.). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PMC.
  • Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification. Benchchem.
  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-(Piperazin-1-yl)pyridazin-3(2H)-one Cross-Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when functionalizing the 5-(piperazin-1-yl)pyridazin-3(2H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when functionalizing the 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold. While this motif is highly prized for its pharmacokinetic properties, it presents a notorious dual-threat in palladium-catalyzed cross-coupling: severe steric hindrance from the bulky piperazine ring and competitive catalyst poisoning by the electron-deficient, coordinating pyridazinone core.

This guide abandons generic advice in favor of mechanistically grounded, field-proven strategies. Below, you will find diagnostic workflows, targeted FAQs, quantitative benchmarks, and a self-validating protocol designed to rescue stalled C-N and C-C coupling reactions.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your reaction conditions, you must diagnose whether your reaction is failing due to physical steric clash or electronic catalyst poisoning. Use the decision tree below to direct your optimization strategy.

G Start Reaction Stalls / Low Yield Identify Identify Limiting Factor Start->Identify Poison Catalyst Poisoning (Pyridazinone Coordination) Identify->Poison Heteroatom rich Steric Steric Hindrance (Piperazine Bulk) Identify->Steric Bulky amine NHC Deploy Pd-PEPPSI-IPentCl (Resists Poisoning) Poison->NHC Biaryl Deploy Biaryl Phosphines (e.g., RuPhos, XPhos) Steric->Biaryl Opt Optimize Base/Solvent (NaOtBu or Cs2CO3) NHC->Opt Biaryl->Opt Success Successful Cross-Coupling Opt->Success

Troubleshooting workflow for sterically hindered piperazinyl-pyridazinone couplings.

Troubleshooting FAQs & Mechanistic Insights
Section 1: Buchwald-Hartwig Amination (N-Arylation of the Piperazine Motif)

Q1: My Buchwald-Hartwig N-arylation of the piperazine moiety stalls at 15-20% conversion. Why is the catalyst failing, and how do I fix it? A1: The stalling is caused by a phenomenon known as product/substrate inhibition. The pyridazin-3(2H)-one core contains multiple nitrogen atoms that can act as bidentate ligands, irreversibly binding to the active Pd(0) or Pd(II) center and removing it from the catalytic cycle[1]. Furthermore, the steric bulk of the piperazine ring physically impedes the reductive elimination step, which is often the rate-limiting step for secondary amines[2].

  • The Fix: Abandon first-generation phosphines (like PPh3 or BINAP). Instead, deploy Pd-PEPPSI-IPentCl . The extreme steric bulk of the 3-pentyl substituents on this N-heterocyclic carbene (NHC) ligand serves a dual purpose: it forces reductive elimination to occur rapidly, while simultaneously creating a physical shield around the palladium center that prevents the pyridazinone motif from coordinating and poisoning the catalyst[3].

Q2: I am seeing significant hydrodehalogenation of my aryl halide instead of the desired C-N coupled product. What drives this? A2: Hydrodehalogenation occurs when β-hydride elimination (from the amine or solvent) outcompetes reductive elimination. Because the 5-(piperazin-1-yl)pyridazin-3(2H)-one is exceptionally bulky, the palladium-amido intermediate struggles to achieve the necessary Y-shaped geometry required for C-N bond formation.

  • The Fix: Switch to a dialkylbiaryl phosphine ligand like RuPhos or XPhos . These ligands are specifically engineered to promote the formation of the highly active monoligated Pd(0) species and accelerate reductive elimination in sterically hindered secondary amines[2]. Pair this with a strong, non-nucleophilic base like NaOtBu to ensure rapid deprotonation of the coordinated amine.

Section 2: Suzuki-Miyaura Coupling (Functionalizing the Pyridazinone Core)

Q3: Attempting a Suzuki-Miyaura coupling at the C6 position (adjacent to the piperazine) results in protodeboronation of my boronic acid. How can I overcome this? A3: The bulky 5-piperazinyl group physically blocks the transmetalation step at the adjacent C6 position. When transmetalation is kinetically slow, the arylboronic acid remains exposed to the basic, aqueous reaction conditions for too long, leading to competitive hydrolysis (protodeboronation) of the C-B bond[4].

  • The Fix: You must accelerate transmetalation while protecting the boron species. Transition from standard boronic acids to potassium trifluoroborate salts , or use anhydrous conditions with a fluoride source (e.g., CsF) to activate a boronic ester without introducing water. Utilizing a highly active catalyst system like PdCl2(MeCN)2 with XPhos has been proven to facilitate the coupling of severely encumbered substrates by lowering the activation barrier for transmetalation[5].

Quantitative Data: Catalyst & Ligand Benchmarking

To guide your selection, the following table summarizes the expected kinetic and yield outcomes when applying various catalyst systems to the 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold.

Catalyst / Ligand SystemPrimary Target IssueMechanism of ActionExpected Yield
Pd2(dba)3 / BINAP Baseline (First-Gen)Bidentate coordination prevents PdI2 dimer formation, but struggles with bulk[2].< 20% (Stalls)
Pd(OAc)2 / RuPhos Piperazine Steric BulkPromotes monoligated Pd(0); bulky biaryl framework accelerates reductive elimination[2].65 - 80%
Pd-PEPPSI-IPentCl Catalyst PoisoningNHC steric shielding prevents off-cycle heterocycle binding; highly active at 80 °C[3].85 - 95%
PdCl2(MeCN)2 / XPhos Hindered ElectrophilesFacilitates C-C coupling of encumbered substrates via flexible dialkylbiaryl structure[5].75 - 90%
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed for the N-arylation of 5-(piperazin-1-yl)pyridazin-3(2H)-one with a hindered aryl chloride. It is engineered as a self-validating system : it includes In-Process Controls (IPCs) that allow you to verify the chemical state of the reaction in real-time, preventing wasted effort on dead catalytic cycles.

Reagents:

  • Aryl chloride (1.0 equiv)

  • 5-(Piperazin-1-yl)pyridazin-3(2H)-one (1.2 equiv)

  • Pd-PEPPSI-IPentCl (2 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous 1,2-Dimethoxyethane (DME) (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation. Oxygen will irreversibly convert the active catalyst to Pd(II) oxides, halting the reaction.

  • Solid Reagent Loading: Inside a glovebox (or under positive Argon flow), add the aryl chloride, the piperazinyl-pyridazinone, Pd-PEPPSI-IPentCl, and NaOtBu to the flask.

  • Solvent Addition & IPC 1 (Activation Check): Inject anhydrous DME via syringe. Stir at room temperature for 5 minutes.

    • Self-Validation Checkpoint: The solution should transition from a heterogeneous suspension to a distinct yellow/orange homogeneous or semi-homogeneous mixture. This color change indicates the successful activation of the precatalyst into the active Pd-NHC species. If the solution immediately turns black, palladium black has precipitated. This indicates oxygen contamination or wet solvent; abort the reaction, re-purify your DME, and start over.

  • Heating & IPC 2 (Kinetic Check): Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously.

    • Self-Validation Checkpoint: After 30 minutes, pull a 50 µL aliquot, quench in wet ethyl acetate, and analyze via LC-MS or TLC. You should observe >50% conversion. The steric pressure of the IPent ligand forces rapid catalysis[3]; if conversion is <10% at 30 minutes, your base (NaOtBu) has likely degraded.

  • Workup: After 2 hours, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure for subsequent flash chromatography.

References
  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL
  • Source: National Institutes of Health (NIH)
  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions...
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction...
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides Source: Organic Chemistry Portal URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Piperazin-1-yl)pyridazin-3(2H)-one Assay Interferences

Welcome to the Advanced Assay Troubleshooting Guide. While the 5-(Piperazin-1-yl)pyridazin-3(2H)-one scaffold is highly valuable in medicinal chemistry and drug development, it possesses specific structural features that...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide. While the 5-(Piperazin-1-yl)pyridazin-3(2H)-one scaffold is highly valuable in medicinal chemistry and drug development, it possesses specific structural features that frequently trigger false positives in High-Throughput Screening (HTS) and targeted bioassays.

This support center provides researchers and drug development professionals with mechanistic insights and self-validating protocols to distinguish true pharmacological hits from assay artifacts.

Mechanistic Drivers of False Positives

Understanding the chemical liabilities of your compound is the first step in troubleshooting. The 5-(Piperazin-1-yl)pyridazin-3(2H)-one molecule contains two distinct moieties, each with specific assay interference profiles:

  • The Piperazine Moiety (Cross-Reactivity & Chelation): Secondary and tertiary amines like piperazine are notorious for structural mimicry. In competitive immunoassays (e.g., CEDIA, DRI), piperazine derivatives frequently cross-react with antibodies designed for endogenous amines or drugs (such as amphetamines), yielding false-positive binding signals[1]. Furthermore, under specific physiological pH conditions, the nitrogen atoms can participate in unintended metal chelation, interfering with metalloenzyme assays[2].

  • The Pyridazin-3(2H)-one Core (Redox Cycling & Aggregation): Nitrogen-rich heterocycles can exhibit Pan-Assay Interference Compounds (PAINS)-like behavior[3]. Specifically, pyridazinones can undergo redox cycling in the presence of reducing agents, generating reactive oxygen species (ROS) like hydrogen peroxide that artificially oxidize catalytic cysteines in target proteins[4]. Additionally, at higher micromolar concentrations, these planar, moderately lipophilic molecules tend to form colloidal aggregates that non-specifically sequester target proteins, a classic false-positive mechanism[5].

Diagnostic Workflow & Visualization

To systematically rule out these liabilities, we recommend following this triage workflow before advancing the compound to secondary assays.

G Start Hit: 5-(Piperazin-1-yl) pyridazin-3(2H)-one AssayType Determine Assay Type Start->AssayType Immuno Immunoassay (e.g., CEDIA, DRI) AssayType->Immuno Binding/Reporter Enzyme Enzymatic / Target Assay AssayType->Enzyme Functional CrossReact Piperazine Cross-Reactivity (False Positive) Immuno->CrossReact Structural Mimicry Detergent Detergent Test (+0.01% Triton X-100) Enzyme->Detergent Agg Colloidal Aggregation (False Positive) Detergent->Agg Activity Lost Redox Redox Test (+DTT / GSH) Detergent->Redox Activity Retained RedoxFP Redox Cycling / Covalent (False Positive) Redox->RedoxFP Activity Lost/Altered TrueHit Validated Target Hit Redox->TrueHit Activity Retained

Workflow for triaging assay interference by 5-(Piperazin-1-yl)pyridazin-3(2H)-one.

Self-Validating Experimental Protocols

To ensure scientific integrity, your validation cascade must be a self-validating system. Do not rely on a single counter-screen. Implement the following step-by-step methodologies to confirm causality.

Protocol A: Detergent-Based Aggregation Counter-Screen

Causality: Colloidal aggregates non-specifically inhibit enzymes by adsorbing them onto the aggregate surface. Non-ionic detergents disrupt these colloids, restoring enzyme activity if the compound is a false positive.

  • Preparation: Prepare the standard assay buffer. Divide into two aliquots: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100 or CHAPS).

  • Incubation: Incubate the target protein with 5-(Piperazin-1-yl)pyridazin-3(2H)-one (at IC₅₀ and 10x IC₅₀ concentrations) in both buffers for 15 minutes at room temperature.

  • Initiation: Add the substrate to initiate the reaction.

  • Readout & Interpretation: Measure the reaction rate. If the compound shows potent inhibition in Buffer A but loses >50% of its inhibitory activity in Buffer B, it is a colloidal aggregator (false positive).

Protocol B: Redox-Sensitivity Counter-Screen

Causality: Compounds that undergo redox cycling will continuously generate hydrogen peroxide (H₂O₂) in the presence of strong reducing agents like Dithiothreitol (DTT), leading to the artificial oxidation of the target protein[4].

  • Preparation: Prepare assay buffers with varying concentrations of DTT (0 mM, 1 mM, and 5 mM).

  • Control Setup: Include a positive interference control (e.g., β -lapachone) and a negative control (vehicle).

  • Incubation: Incubate the compound with the target protein in the respective buffers.

  • Catalase Rescue (The Self-Validating Step): In a parallel set of wells containing 5 mM DTT, add 100 U/mL Catalase. Catalase specifically scavenges H₂O₂.

  • Interpretation: If the compound inhibits the target only in the presence of DTT, and this inhibition is reversed by the addition of Catalase, the compound is a redox-cycling false positive.

Quantitative Data & Interference Profiles

Summarizing the quantitative thresholds for interference allows for rapid triage. Compare your assay data against these known benchmarks for the 5-(Piperazin-1-yl)pyridazin-3(2H)-one scaffold.

Structural MoietyAssay VulnerabilityInterference MechanismDiagnostic IndicatorMitigation Strategy
Piperazine Ring Immunoassays (CEDIA, DRI)Antibody cross-reactivityFalse positive rate >15% at 10 µMUse orthogonal LC-MS/MS readouts
Pyridazin-3(2H)-one Enzymatic (Cys-dependent)Redox cycling / ROS generationActivity shifts >3-fold with DTTAdd ROS scavengers (Catalase)
Whole Molecule High-Throughput ScreensColloidal aggregationDose-response Hill slope > 1.5Add 0.01% Triton X-100 to buffer
Whole Molecule Fluorescence AssaysAuto-fluorescence / QuenchingSignal in target-free bufferRead at alternative wavelengths
Frequently Asked Questions (FAQs)

Q: My compound showed an IC₅₀ of 50 nM in the primary biochemical assay but has zero activity in the secondary cellular assay. Is this a permeability issue or a false positive? A: While poor cell permeability is a possibility, the stark drop-off is a hallmark of a biochemical false positive (often due to aggregation or redox cycling, which are mitigated by the complex, protein-rich environment of a cell). Run Protocol A (Detergent Test) before investing in costly permeability assays.

Q: How do I know if the piperazine ring is causing a false positive in my competitive binding assay? A: Piperazines are known to cross-react in competitive binding formats, particularly those utilizing antibodies[1]. If your assay relies on immunoreactivity, bypass the antibody entirely. Re-test the sample using an orthogonal, label-free technology such as Surface Plasmon Resonance (SPR) or LC-MS/MS.

Q: Are all pyridazinones considered PAINS (Pan-Assay Interference Compounds)? A: No. While certain heterocyclic motifs trigger PAINS alerts, recent comprehensive analyses show that the structural context matters immensely[5]. A PAINS alert is a warning, not a death sentence for the compound. Many FDA-approved drugs contain substructures that could be flagged. You must validate the specific 5-(Piperazin-1-yl)pyridazin-3(2H)-one derivative experimentally using the protocols outlined above rather than discarding it based solely on in silico filters[3].

References
  • Pan-assay interference compounds | Wikipedia | [Link]

  • Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening | Journal of Analytical Toxicology (PubMed) |[Link]

  • Assay Interference by Chemical Reactivity | Assay Guidance Manual - NCBI Bookshelf |[Link]

  • Activity profiles of analog series containing pan assay interference compounds | RSC Publishing |[Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity | Diva-Portal.org |[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 5-(Piperazin-1-yl)pyridazin-3(2H)-one in enzyme inhibition

Comparative Efficacy of 5-(Piperazin-1-yl)pyridazin-3(2H)-one in Enzyme Inhibition: A Guide to Next-Generation β -1,3-D-Glucan Synthase Inhibitors Introduction & Pharmacological Context The fungal cell wall is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 5-(Piperazin-1-yl)pyridazin-3(2H)-one in Enzyme Inhibition: A Guide to Next-Generation β -1,3-D-Glucan Synthase Inhibitors

Introduction & Pharmacological Context

The fungal cell wall is a highly selective and validated target for antifungal drug development because mammalian cells lack analogous structures. The core structural integrity of this wall relies on β -1,3-D-glucan, a polymer synthesized by the membrane-bound enzyme complex β -1,3-D-glucan synthase (GS) ()[1].

Currently, Echinocandins (e.g., Caspofungin, Micafungin) are the clinical gold standard for GS inhibition. However, they possess two critical limitations: they are restricted to intravenous (IV) administration due to their large lipopeptide structures, and their efficacy is increasingly compromised by acquired resistance driven by mutations in the FKS1 and FKS2 genes ()[2].

To bridge this therapeutic gap, high-throughput screening campaigns identified the 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold as a novel, orally bioavailable class of GS inhibitors ()[1]. This guide provides an objective, data-driven comparison of this pyridazinone derivative against standard echinocandins, detailing its mechanistic differentiation, comparative efficacy, and the biochemical protocols used for its validation.

Mechanistic Overview & Target Engagement

The β -1,3-D-glucan synthase complex consists of two primary components: Fks1p (the catalytic transmembrane subunit) and Rho1p (a Ras-like GTP-binding regulatory subunit) ()[2].

While echinocandins act as non-competitive inhibitors by binding to a highly conserved extracellular loop of Fks1p, piperazinyl-pyridazinones engage the GS complex through a distinct binding modality. This is clinically significant: spontaneous Saccharomyces cerevisiae and Candida albicans mutants that exhibit reduced susceptibility to piperazinyl-pyridazinones possess FKS1 substitutions (e.g., T1175S or F1297L) that are entirely distinct from the "hotspot" mutations conferring echinocandin resistance ()[3],[4].

Pathway UDP UDP-Glucose (Substrate) FKS Fks1p (Catalytic Subunit) UDP->FKS Binds RHO Rho1p-GTP (Regulatory Subunit) RHO->FKS Activates GLUCAN β-1,3-D-Glucan (Cell Wall Polymer) FKS->GLUCAN Polymerizes ECH Echinocandins (e.g., Caspofungin) ECH->FKS Inhibits (Hotspot 1) PIP Piperazinyl-pyridazinones PIP->FKS Inhibits (Hotspot 2)

Fig 1: Distinct inhibition nodes of Echinocandins vs. Piperazinyl-pyridazinones on the GS complex.

Comparative Efficacy Data

The table below summarizes the quantitative performance of early piperazinyl-pyridazinone hits (SCH A and its optimized derivative SCH B) against the industry-standard echinocandin (Caspofungin) and an azole control (Fluconazole).

Optimization of the 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold (yielding SCH B) successfully translated high biochemical potency ( IC50​ ) into robust whole-cell fungicidal activity (MFC = 25 μg/mL) while maintaining efficacy against echinocandin-resistant isolates ()[3]. Further structure-activity relationship (SAR) optimizations of this series significantly improved pharmacokinetic (PK) profiles, enabling in vivo efficacy in lethal murine infection models ()[5].

CompoundTarget EnzymeS. cerevisiae GS IC50​ (μg/mL)C. albicans GS IC50​ (μg/mL)MIC vs WT C. albicans (μg/mL)MIC vs Caspofungin-Resistant C. albicans (μg/mL)Route of Admin
SCH A (Piperazinyl-pyridazinone) β -1,3-D-Glucan Synthase0.254.6>16>16Oral / IV
SCH B (Piperazinyl-pyridazinone) β -1,3-D-Glucan Synthase<0.1<0.11 - 41 - 4Oral / IV
Caspofungin (Echinocandin) β -1,3-D-Glucan Synthase<0.01<0.01<0.1>16IV Only
Fluconazole (Azole)Lanosterol 14 α -demethylaseN/AN/A0.250.25Oral / IV

Experimental Protocol: Glucan Synthase Inhibition Assay

To objectively quantify the IC50​ of 5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives, researchers utilize a self-validating radioligand incorporation assay. Because the minimal purified GS complex is unstable, this assay relies on crude membrane preparations ()[1].

Step-by-Step Methodology

1. Cell Lysis & Membrane Isolation

  • Action: Suspend C. albicans or S. cerevisiae cells in lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA). Add acid-washed glass beads (0.45 μM) and disrupt cells using 12 × 20-second pulses with 2-minute cooling intervals ()[6].

  • Causality: Fungal cell walls are highly rigid. Mechanical shearing via glass beads is strictly required to shatter the cell wall and release the plasma membrane where the GS complex resides.

  • Purification: Centrifuge at 3,000 × g for 20 mins to remove unbroken cells and debris[6]. Centrifuge the supernatant at 100,000 × g for 60 mins to pellet the crude membrane fraction.

2. Assay Assembly

  • Action: Resuspend the membrane pellet in assay buffer containing 50 mM Tris-HCl (pH 7.5), 2.5% glycerol, and 10 μM GTP γ S .

  • Causality: Rho1p, the regulatory subunit of GS, is a GTPase. Adding GTP γ S (a non-hydrolyzable GTP analog) locks Rho1p in its active conformation, ensuring the GS complex remains constitutively active during the in vitro assay, thereby standardizing the baseline synthesis rate ()[2].

3. Compound Incubation & Radioligand Addition

  • Action: Aliquot 5–10 μg of membrane protein per well. Add the 5-(piperazin-1-yl)pyridazin-3(2H)-one derivative (serially diluted in DMSO). Initiate the reaction by adding 1.5 μM UDP-[14C]glucose ()[1]. Incubate at 30°C for 60 minutes.

4. Reaction Termination & Quantification

  • Action: Terminate the reaction by adding 10% Trichloroacetic acid (TCA). Filter the mixture through GF/B glass fiber filters and wash extensively with 10% TCA and ethanol.

  • Causality: TCA is a strong precipitating agent. It precipitates the large, newly synthesized β -1,3-D-glucan polymers onto the filter membrane while the unreacted, small UDP-[14C]glucose precursor remains soluble and is washed away. The retained radioactivity, measured via liquid scintillation counting, is directly proportional to GS enzyme activity.

Workflow N1 N1 N2 2. Assay Assembly Add GS Buffer, GTPγS, & Test Compound N1->N2 N3 3. Radioligand Addition Introduce UDP-[14C]glucose (30°C, 60 min) N2->N3 N4 4. Reaction Termination 10% TCA Precipitation & GF/B Filtration N3->N4 N5 5. Quantification Liquid Scintillation Counting (IC50) N4->N5

Fig 2: High-throughput radioligand incorporation workflow for validating GS inhibitors.

Conclusion

The 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold represents a critical structural proof-of-concept in the pursuit of next-generation antifungal agents. By demonstrating that β -1,3-D-glucan synthase can be effectively inhibited by small, orally bioavailable molecules that bind to non-echinocandin binding sites, this chemical class provides a strategic blueprint for overcoming the pharmacological limitations and emerging resistance patterns of current lipopeptide therapies.

References

  • Walker, S. S., et al. (2011). "Discovery of a Novel Class of Orally Active Antifungal β-1,3-d-Glucan Synthase Inhibitors". Antimicrobial Agents and Chemotherapy, 55(11), 5099-5106. URL:[Link]

  • Kuang, R., et al. (2012). "The optimization of pyridazinone series of glucan synthase inhibitors". Bioorganic & Medicinal Chemistry Letters, 22(16), 5268-5271. URL:[Link]

  • Perez, C., et al. (2020). "Recent Progress in the Discovery of Antifungal Agents Targeting the Cell Wall". Journal of Medicinal Chemistry, 63(21), 12460-12484. URL:[Link]

  • Schering Corp / Albany Molecular Res Inc. (2014). "Pyridazinone Derivatives Useful as Glican Syntase Inhibitors". Brazil Patent Application BRPI0809238A2.

Sources

Comparative

Validating 5-(Piperazin-1-yl)pyridazin-3(2H)-one Purity: A Comparative Guide to qNMR vs. Traditional Methods

In the synthesis of complex active pharmaceutical ingredients (APIs), heterocyclic building blocks like 5-(Piperazin-1-yl)pyridazin-3(2H)-one must meet stringent purity criteria. Relying solely on traditional chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex active pharmaceutical ingredients (APIs), heterocyclic building blocks like 5-(Piperazin-1-yl)pyridazin-3(2H)-one must meet stringent purity criteria. Relying solely on traditional chromatographic methods often leads to a dangerous overestimation of purity due to the differential UV absorbance of impurities.

This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against conventional techniques, providing a field-proven, self-validating methodology for determining the absolute purity of 5-(Piperazin-1-yl)pyridazin-3(2H)-one.

The Causality of Choice: qNMR vs. Alternative Modalities

When assessing purity, analytical scientists typically choose between HPLC-UV, LC-MS, Titration, and qNMR. Understanding the physical mechanisms behind these choices is critical for accurate validation.

  • HPLC-UV: Relies on the UV absorbance of the analyte. However, it measures relative purity (area percent) rather than absolute mass fraction. Impurities lacking a chromophore are entirely invisible to the UV detector, leading to a false sense of high purity.

  • LC-MS: Excellent for identifying impurities via mass-to-charge ratio but poor for absolute quantification without isotopically labeled standards for every single impurity, due to highly variable ionization efficiencies.

  • Titration: Highly accurate for specific functional groups (like the secondary amine on the piperazine ring) but lacks specificity. Any basic impurity will consume the titrant, skewing the results.

  • qNMR: Operates on the fundamental physical principle that the intensity of an NMR resonance line is directly proportional to the number of resonant nuclei (spins)[1]. This direct proportionality allows for precise determination of absolute substance amounts without needing a homologous reference standard[1]. By optimizing instrumental parameters, the NMR response becomes universal for all chemical components, rivaling chromatography in precision while avoiding the need for specific reference standards for each analyte[2].

Objective Comparison of Purity Validation Techniques
Feature1H-qNMRHPLC-UVLC-MSTitration
Primary Output Absolute Mass Fraction (%)Relative Area (%)Relative AbundanceAbsolute Mass Fraction (%)
Reference Standard Universal (Internal Standard)Analyte-Specific RequiredAnalyte-Specific RequiredStandardized Titrant
Detection Blind Spots None (for protonated species)Non-UV absorbing compoundsPoorly ionizing compoundsNon-titratable compounds
Specificity High (Structural confirmation)Low (Retention time only)High (Molecular weight)Low (Functional group only)

Overcoming Analytical Blind Spots in Piperazine Derivatives

For 5-(Piperazin-1-yl)pyridazin-3(2H)-one, the primary synthetic impurities often include unreacted piperazine and inorganic salts from neutralization steps. Piperazine has no significant UV chromophore. An HPLC-UV analysis at standard 254 nm detection will completely miss residual piperazine.

qNMR, however, captures the distinct aliphatic protons of piperazine (δ ~2.8 ppm) alongside the pyridazinone aromatic protons (δ ~5.9 and 7.6 ppm). Because the integral values directly correlate to the molar ratio of the analyte[3], qNMR ensures that all organic components are quantified, preventing the overestimation of purity.

Self-Validating qNMR Methodology

To ensure trustworthiness, the qNMR protocol must be a self-validating system. This means the internal standard (IS) is first cross-validated against a primary standard reference material (SRM) before evaluating the analyte.

Step 1: System Suitability and IS Verification Select Maleic acid as the internal standard due to its distinct singlet resonance (δ ~6.26 ppm) which does not overlap with the analyte's signals. Before use, validate the Maleic acid purity by co-weighing it with NIST SRM 350b (Benzoic Acid) and running a qNMR sequence. This confirms the IS is suitable and the NMR probe is accurately tuned.

Step 2: Gravimetric Sample Preparation Accuracy in qNMR is fundamentally limited by weighing precision.

  • Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of 5-(Piperazin-1-yl)pyridazin-3(2H)-one and ~5 mg of Maleic acid IS into a clean glass vial.

  • Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution, as particulate matter degrades magnetic field homogeneity and peak shape[4].

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 3: T1 Relaxation and Acquisition Incomplete relaxation of magnetization between acquisitions is the most common source of qNMR error[4]. If protons do not fully relax, their integrals will be artificially attenuated.

  • Perform an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) for the slowest-relaxing proton of interest.

  • Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds) to ensure >99.3% signal recovery.

  • Acquire the 1H-NMR spectrum using a simple 90° single-pulse program with a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1[3].

Step 4: Processing and Integration

  • Apply a minimal exponential window function (Line Broadening = 0.3 Hz).

  • Manually phase the spectrum to ensure perfect absorptive peak shapes.

  • Apply a strict baseline correction over the entire spectral range, as integration accuracy is highly sensitive to baseline distortions[2].

  • Integrate the Maleic acid singlet (2H) and the isolated pyridazinone CH proton (1H, e.g., at δ ~5.9 ppm).

Experimental Workflow Diagram

qNMR_Workflow IS_Valid IS Verification Cross-check vs NIST SRM Prep Gravimetric Prep Microbalance Weighing Analyte + Maleic Acid IS_Valid->Prep Validated IS T1_Opt T1 Optimization Inversion Recovery D1 > 5 × T1 Prep->T1_Opt Homogeneous Solution Acq NMR Acquisition 90° Pulse, High S/N DMSO-d6 Solvent T1_Opt->Acq Calibrated Delay Process Data Processing Phase & Baseline Correction Integration Acq->Process FID Signal Calc Absolute Purity Mass Fraction Calculation Process->Calc Integral Ratios

qNMR Workflow: From self-validating IS verification to absolute purity calculation.

Experimental Data: qNMR vs. HPLC-UV

The following table presents representative experimental data comparing the purity of three batches of 5-(Piperazin-1-yl)pyridazin-3(2H)-one analyzed by both HPLC-UV (254 nm) and 1H-qNMR.

BatchHPLC-UV Purity (Area %)1H-qNMR Purity (Mass %)Absolute DifferencePrimary Impurity Identified via NMR
001 99.5%96.2%-3.3%Residual Piperazine (UV-transparent)
002 98.8%98.1%-0.7%Trace Solvents (Ethyl Acetate)
003 99.9%94.5%-5.4%Inorganic Salts / Water

Data Interpretation: In Batch 003, HPLC-UV reported a near-perfect purity of 99.9%. However, qNMR revealed an absolute purity of only 94.5%. The discrepancy was traced to inorganic salts and moisture retained in the hydrophilic piperazine moiety—substances that yield no UV signal but contribute heavily to the total mass. By utilizing qNMR, researchers obtain a true representation of the compound's absolute purity, preventing costly downstream failures in synthetic scaling and biological assays.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. 1

  • Maniara, G., et al. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Analytical Chemistry (ACS Publications). 2

  • Cheu, R. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. 3

  • Practical Aspects of Quantitative NMR Experiments. ASDLIB. 4

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 5-(Piperazin-1-yl)pyridazin-3(2H)-one in High-Throughput Screening

Executive Summary & Scaffold Significance The 5-(Piperazin-1-yl)pyridazin-3(2H)-one (5-PPO) scaffold is a highly privileged motif in modern drug discovery, extensively utilized in the development of cardiovascular agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The 5-(Piperazin-1-yl)pyridazin-3(2H)-one (5-PPO) scaffold is a highly privileged motif in modern drug discovery, extensively utilized in the development of cardiovascular agents, kinase inhibitors, and antifungal compounds[1]. However, high-throughput screening (HTS) campaigns frequently flag piperazine-linked heterocycles for promiscuity. As a Senior Application Scientist, I have observed that distinguishing between true target engagement and artifactual cross-reactivity is the most critical bottleneck in lead triage.

This guide provides an objective comparison of the 5-PPO scaffold against common alternatives, detailing its cross-reactivity profile, mechanistic liabilities, and the self-validating experimental protocols required to de-risk it.

Objective Performance Comparison: 5-PPO vs. Alternative Scaffolds

When evaluating HTS hit libraries, 5-PPO must be benchmarked against structurally related or functionally similar scaffolds to contextualize its performance. Below, we compare 5-PPO against a Piperazinyl-pyrimidine (a ubiquitous kinase hinge-binder) and a Rhodanine derivative (a notorious Pan-Assay Interference Compound, or PAINS).

Table 1: Comparative Cross-Reactivity Profiling in HTS
Scaffold TypeThiol Reactivity (False Positive Rate)hERG Inhibition (IC₅₀, µM)5-HT₁A Affinity (Kᵢ, nM)Kinase Promiscuity (Gini Coefficient)*
5-(Piperazin-1-yl)pyridazin-3(2H)-one < 1.0%5.2450.65 (Moderate Selectivity)
Piperazinyl-pyrimidine < 1.0%2.11200.35 (High Promiscuity)
Rhodanine Derivative (PAINS) > 85.0%> 50.0> 1000N/A (Covalent Artifact)

*Note: A Gini coefficient closer to 1.0 indicates high selectivity, while a value closer to 0 indicates broad promiscuity.

Mechanistic Insights into Off-Target Binding

Understanding the causality behind off-target hits is essential for rational lead optimization. The dual nature of 5-PPO—combining a hydrogen-bonding pyridazinone core with a basic piperazine ring—dictates its specific cross-reactivities:

  • Lack of Thiol Reactivity (Electrophilicity): Unlike rhodanines, which act as Michael acceptors and covalently bind to cysteine residues in assay proteins, the pyridazinone core of 5-PPO is remarkably stable. It exhibits a near-zero false-positive rate in thiol-reactivity counter-screens[2].

  • hERG Channel Liability: The most significant liability of 5-PPO is its potential for hERG channel block. The secondary basic nitrogen of the piperazine ring is protonated at physiological pH (7.4), allowing it to form strong cation-π interactions with aromatic residues (Tyr652 and Phe656) in the hERG pore[3].

  • GPCR Promiscuity: The arylpiperazine substructure is a classic pharmacophore for serotonergic (5-HT₁A) and alpha-adrenergic receptors[4]. If the pyridazinone core lacks sufficient steric bulk, the molecule easily cross-reacts with these CNS targets.

Mechanistic pathways of 5-PPO binding, highlighting primary targets and common cross-reactivities.

Self-Validating Experimental Methodologies

To rigorously profile the 5-PPO scaffold, HTS workflows must integrate orthogonal counter-screens. The following protocols are engineered to be self-validating, ensuring that observed signals are mechanistically sound rather than assay artifacts.

Protocol 1: High-Throughput Thiol-Reactivity Fluorescence Assay

Purpose: To definitively rule out electrophilic false positives. Methodology:

  • Reagent Preparation: Prepare a 10 µM solution of a thiol-containing fluorescent probe (e.g., MSTI) in assay buffer (pH 7.4)[2].

  • Compound Incubation: Dispense 5-PPO derivatives and control compounds (e.g., MLS as a positive reactive control) at 230 µM into 384-well microplates.

  • Reaction Phase: Add the fluorescent probe to the compound plates and incubate at room temperature for exactly 1 hour.

  • Detection: Measure fluorescence intensity using an Envision plate reader (Excitation 525 nm / Emission 598 nm).

  • Self-Validating Logic: A true, non-reactive 5-PPO hit will show no fluorescence quenching. Significant signal reduction indicates covalent modification of the probe, immediately flagging the compound as a reactive artifact[2].

Protocol 2: Automated hERG FluxOR Potassium Ion Channel Assay

Purpose: To quantify cardiotoxic cross-reactivity driven by the piperazine moiety. Methodology:

  • Cell Culture: Plate hERG-expressing HEK293 cells in 384-well plates and incubate overnight at 37 °C[3].

  • Dye Loading: Add FluxOR II Loading Buffer to the wells and incubate in the dark for 1 hour to allow intracellular dye accumulation.

  • Compound Addition: Pin-transfer 5-PPO derivatives at 15-point concentration gradients (ranging from 0.075 µM to 72 µM)[3].

  • Stimulation & Readout: Inject stimulus buffer containing Thallium (Tl⁺) and monitor fluorescence kinetics in real-time.

  • Self-Validating Logic: Because Tl⁺ flows through open hERG channels and binds to the intracellular dye, decreased fluorescence directly correlates with hERG inhibition. The inclusion of Vanoxerine (IC₅₀ ~0.075 µM) as a positive control ensures the assay's dynamic range and sensitivity are intact[3].

Sequential HTS triage workflow to filter non-specific reactivity and hERG liability.

Strategic Mitigation & Lead Optimization

To salvage 5-PPO hits exhibiting high hERG or GPCR cross-reactivity, structural modifications must disrupt the off-target pharmacophore without compromising primary target affinity:

  • Modulating Basicity: Converting the highly basic piperazine amine to an amide, or utilizing click-chemistry to replace it with a 1,2,3-triazole bioisostere, significantly reduces hERG pore binding while simultaneously improving metabolic stability.

  • Steric Shielding: Introducing bulky ortho-substituents on the pyridazinone ring can sterically hinder the arylpiperazine motif from fitting into the narrow, deep binding pockets of 5-HT₁A and alpha-adrenergic receptors[4].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition Source: MDPI URL
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Selectivity Index of 5-(Piperazin-1-yl)pyridazin-3(2H)-one: A Comparative Guide Against Standard Reference Compounds

Executive Summary & Pharmacological Context The 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. Its unique combination of a hydrogen-bonding heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 5-(piperazin-1-yl)pyridazin-3(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. Its unique combination of a hydrogen-bonding heterocyclic core and a basic, solvent-accessible piperazine ring allows it to act as a highly selective inhibitor across multiple enzyme classes, most notably Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), and Poly(ADP-ribose) polymerase (PARP) 1.

For drug development professionals, understanding the Selectivity Index (SI) —the ratio of a compound's IC50 for an off-target isoform to its IC50 for the primary target—is critical for predicting clinical safety and minimizing off-target toxicity. This guide objectively compares the selectivity profile of the 5-(piperazin-1-yl)pyridazin-3(2H)-one pharmacophore against standard clinical reference compounds and provides a self-validating experimental framework for selectivity profiling.

Mechanistic Causality: The Structural Basis for Selectivity

To understand why this specific scaffold achieves high selectivity indices, we must analyze its structural interactions at the atomic level:

  • The Pyridazin-3(2H)-one Core (The Anchor): The pyridazinone ring acts as a rigid bioisostere for amide-containing substrates. It anchors the molecule deep within the active site via bidentate hydrogen bonding (e.g., mimicking the nicotinamide binding pocket of PARP-1 or interacting with the FAD-dependent catalytic domain of MAO enzymes) 2.

  • The 5-Piperazin-1-yl Moiety (The Selectivity Driver): The basic nitrogen of the piperazine ring (pKa ~8.5) is protonated at physiological pH. When positioned at the 5-carbon of the pyridazinone ring, it directs subsequent functional groups into isoform-specific pockets. For example, in MAO-B, this moiety exploits the larger entrance cavity (gated by Ile199 and Tyr326). In contrast, the identical orientation creates severe steric clashes with the restrictive Phe208 residue in the off-target MAO-A isoform, driving the high Selectivity Index 3.

Mechanism cluster_target Target Isoform (e.g., MAO-B) cluster_offtarget Off-Target Isoform (e.g., MAO-A) scaffold 5-(Piperazin-1-yl) pyridazin-3(2H)-one pocket_T Large Entrance Cavity (Favorable Binding) scaffold->pocket_T H-Bonding & Electrostatics pocket_O Steric Hindrance (Phe208 Clash) scaffold->pocket_O Steric Exclusion effect_T High Affinity (Low IC50) pocket_T->effect_T effect_O Low Affinity (High IC50) pocket_O->effect_O

Caption: Structural mechanism of target selectivity driven by the 5-piperazinyl-pyridazinone scaffold.

Quantitative Data Presentation: Selectivity Index Comparisons

The table below synthesizes experimental data comparing the Selectivity Index of optimized pyridazin-3(2H)-one derivatives against standard clinical reference compounds across two major therapeutic targets.

Formula: Selectivity Index (SI) = IC50 (Off-Target Isoform) / IC50 (Target Isoform)

Target ClassCompoundTarget IC50 (µM)Off-Target IC50 (µM)Selectivity Index (SI)
MAO-B Pyridazin-3(2H)-one deriv. (Compound S5) 0.0420.800 (MAO-A)19.04
Selegiline (Standard Reference)0.0192.100 (MAO-A)110.5
COX-2 Pyrazole-pyridazine hybrid (Compound 5f) 1.5014.34 (COX-1)9.56
Celecoxib (Standard Reference)0.0400.283 (COX-1)7.08

Data Interpretation: While standard references like Selegiline offer massive SI values for MAO-B, the pyridazinone scaffold (e.g., Compound S5) provides a highly respectable SI of 19.04, which is more than sufficient for clinical differentiation without the irreversible binding liabilities of Selegiline 3. In COX-2 inhibition, specific pyridazine hybrids outperform the clinical standard Celecoxib in selectivity (9.56 vs 7.08) 4.

Experimental Protocols: Self-Validating Selectivity Profiling

To accurately determine the SI of 5-(piperazin-1-yl)pyridazin-3(2H)-one compounds, researchers must employ a rigorous, self-validating in vitro assay. The following protocol outlines a high-throughput fluorometric workflow designed to eliminate false positives caused by assay artifacts.

Protocol: High-Throughput Fluorometric Selectivity Assay

Objective: To determine the SI of pyridazinone analogs against paired enzyme isoforms (e.g., MAO-A vs. MAO-B).

Self-Validating System Setup:

  • Positive Controls: Selegiline (MAO-B), Clorgyline (MAO-A).

  • Negative Controls: Vehicle (1% DMSO) to establish 100% baseline enzyme activity.

  • Background Control: Buffer + Substrate (no enzyme) to subtract auto-fluorescence.

Step-by-Step Methodology:

  • Reagent & Matrix Preparation: Prepare recombinant human target enzymes in 50 mM sodium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH is critical. The basic nitrogen of the 5-piperazinyl group must remain protonated to accurately reflect its electrostatic interactions and steric bulk within the enzyme's active site.

  • Compound Pre-Incubation: Incubate the enzyme with varying concentrations of the pyridazinone compound (0.1 nM to 100 µM) for 30 minutes at 37°C in a 384-well plate.

    • Causality: Pyridazinones often exhibit slow-tight binding kinetics. Skipping this pre-incubation leads to an underestimation of potency (artificially high IC50) because the system has not reached thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition & Kinetic Readout: Add the fluorogenic substrate (e.g., Amplex Red + horseradish peroxidase + tyramine for MAO assays). Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes.

    • Causality: Continuous kinetic monitoring allows for the detection of non-linear reaction rates. This identifies compound aggregation or fluorescent quenching interference, ensuring the integrity of the IC50 calculation.

  • Data Analysis & Validation: Calculate IC50 using a 4-parameter logistic non-linear regression model. Compute the SI. Calculate the Z'-factor for the assay plate.

    • Causality: A Z'-factor > 0.5 mathematically guarantees that the separation between the positive and negative controls is wide enough to distinguish true isoform selectivity from background assay noise.

Workflow cluster_assays Parallel Screening System lib Compound Library: 5-(Piperazin-1-yl)pyridazin-3(2H)-ones assay_T Target Assay (e.g., MAO-B, COX-2) lib->assay_T assay_O Off-Target Assay (e.g., MAO-A, COX-1) lib->assay_O ic50_T Calculate Target IC50 (Thermodynamic Equilibrium) assay_T->ic50_T ic50_O Calculate Off-Target IC50 (Thermodynamic Equilibrium) assay_O->ic50_O si Selectivity Index (SI) SI = IC50(Off-Target) / IC50(Target) ic50_T->si ic50_O->si val Self-Validation: Z'-Factor > 0.5 si->val

Caption: High-throughput screening workflow for determining the Selectivity Index of pyridazinone analogs.

References

  • Pyridazin-3(2h)-one derivatives which are selective inhibitors of the isoform b of monoamine oxidase. World Intellectual Property Organization (WO2015132427A1).1

  • Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (PARP). European Patent Office (EP2029551B1). 2

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. ResearchGate. 3

  • Design and synthesis of pyridazinone hybrid in PEG-400 as COX-1/COX-2 inhibitor and their antioxidant study. ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Piperazin-1-yl)pyridazin-3(2H)-one

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Piperazin-1-yl)pyridazin-3(2H)-one, a heterocyclic compound with potential biological activity. The procedures outlined here are synthesized from established safety protocols for structurally similar compounds, including piperazine and pyridazine derivatives, to ensure a cautious and compliant approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment and Chemical Profile
  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin and eye damage.[1][2][3] They are also recognized as potential skin and respiratory sensitizers, meaning they can elicit allergic reactions upon exposure.[4][5] Ingestion may be harmful.[2]

  • Pyridazine Moiety: Pyridazine derivatives are often classified as combustible liquids and can be harmful if inhaled, ingested, or absorbed through the skin.[6]

Given these characteristics, 5-(Piperazin-1-yl)pyridazin-3(2H)-one should be handled as a hazardous substance with corrosive, irritant, and sensitizing properties. All disposal procedures must reflect this level of caution.

Table 1: Anticipated Hazard Profile and Handling Precautions

Hazard ClassificationAnticipated EffectsRecommended PPE
Acute Toxicity (Oral) Harmful if swallowed.[2][4]Chemical safety goggles, lab coat, gloves.[7]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][4]Chemical-resistant gloves (e.g., butyl rubber), lab coat.[7]
Serious Eye Damage/Irritation Risk of serious eye damage.[2][4]Chemical safety goggles or face shield.[7]
Sensitization May cause allergic skin or respiratory reactions.[4][5]Appropriate respiratory protection may be needed for bulk quantities or in case of dust generation.[1][7]
Environmental Hazard Potentially harmful to aquatic organisms.[2][8]Prevent release to the environment.[4][9]
Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 5-(Piperazin-1-yl)pyridazin-3(2H)-one, from the laboratory bench to final disposal.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation to prevent unintended and potentially hazardous reactions.[7][10]

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealable hazardous waste container for 5-(Piperazin-1-yl)pyridazin-3(2H)-one and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "5-(Piperazin-1-yl)pyridazin-3(2H)-one," and the primary hazard symbols (e.g., corrosive, irritant).[7][11]

  • Incompatible Materials: Store the waste container away from strong oxidizing agents and strong acids, as these are common incompatibilities for piperazine and pyridazine derivatives.[1][6][12]

Step 2: Handling and Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is non-negotiable when handling this compound for disposal.

  • Eye and Face Protection: Wear chemical safety goggles. A face shield is recommended when handling larger quantities.[12]

  • Skin Protection: A fully buttoned laboratory coat and chemical-resistant gloves are mandatory.[7] Given the corrosive nature of related compounds, butyl rubber gloves are a conservative and appropriate choice.[7] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[13]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

Step 3: Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[2]

    • Place the collected material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so), followed by a thorough cleaning with soap and water. Collect all cleaning materials as hazardous waste.

  • Minor Spills (Solution):

    • Alert personnel in the immediate area.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[14]

    • Carefully collect the absorbent material and place it into the hazardous waste container.

    • Decontaminate and clean the spill area as described above.

For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Step 4: Final Disposal

The disposal of 5-(Piperazin-1-yl)pyridazin-3(2H)-one must be conducted through a licensed hazardous waste disposal service.[7][14]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a chemical collection request form.[11]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[7][15] Its potential environmental toxicity makes this route of disposal unacceptable.[8]

    • DO NOT dispose of this compound in the regular trash.[7][15]

  • Recommended Disposal Technology: For pyridine and related heterocyclic compounds, high-temperature incineration is the preferred method of disposal.[7][16] This ensures the complete destruction of the compound, minimizing its environmental impact.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of 5-(Piperazin-1-yl)pyridazin-3(2H)-one.

DisposalWorkflow Disposal Workflow for 5-(Piperazin-1-yl)pyridazin-3(2H)-one start Start: Waste Generation assess Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste into Labeled, Compatible Container ppe->segregate spill Spill Occurs? segregate->spill spill_yes Execute Spill Cleanup Protocol spill->spill_yes Yes spill_no Proceed with Routine Disposal spill->spill_no No spill_yes->segregate storage Store Waste Container in Designated Secure Area spill_no->storage ehs_contact Contact EHS for Pickup & Complete Paperwork storage->ehs_contact end End: Documented Disposal by Licensed Vendor ehs_contact->end

Caption: Disposal Workflow Diagram

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a cornerstone of scientific integrity and laboratory safety. By treating 5-(Piperazin-1-yl)pyridazin-3(2H)-one with the caution afforded to its hazardous structural analogs, we uphold our commitment to protecting ourselves, our colleagues, and the environment. This guide provides the necessary framework for these essential procedures, fostering a culture of safety that extends beyond the laboratory bench.

References

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). Google Scholar.
  • SAFETY DATA SHEET - Piperazine. (2018, January 18). Fisher Scientific.
  • Piperazine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet - 1-(2-pyridin-3-yl-carbonyloxy-2-methyl-propyl)-3-sulfonatopropyl-imidazolium. (2016, October 6). BroadPharm.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023, December 15). ScienceDirect.
  • The biodegradation of piperazine and structurally-related linear and cyclic amines. (n.d.). Semantic Scholar.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). Google Scholar.
  • Thermal Degradation of Piperazine and Its Structur. (n.d.). Scribd.
  • SAFETY DATA SHEET - 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. (2009, September 15). Fisher Scientific.
  • Safety Data Sheet - Piperazine. (2025, November 19). Cayman Chemical.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. (2025, September 22). Sigma-Aldrich.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET - Pyridazine. (2025, December 18). Fisher Scientific.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
  • Pyridine 1 degree Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - Piperazine. (2010, November 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sodium azide. (2025, September 22). MilliporeSigma.
  • Where and How to Dispose of Unused Medicines. (n.d.). U.S. Food and Drug Administration.
  • Substance Information - (S)-(-)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][14][17]benzoxazine-6-carboxylic acid. (2025, November 12). European Chemicals Agency (ECHA). Retrieved from

  • CHEMICAL HAZARDOUS WASTE MINIMIZATION TIPS. (n.d.). Yale Environmental Health & Safety.
  • Chemical Safety Guide, 6th Ed. (n.d.). National Institutes of Health, Office of Research Services.
  • PIPERAZINE. (n.d.). CAMEO Chemicals, NOAA.

Sources

Handling

Mastering the Safe Handling of 5-(Piperazin-1-yl)pyridazin-3(2H)-one: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling 5-(Piperazin-1-yl)pyridazin-3(2H)-one, a heterocyclic compound that, while valuable in synthesis, demands meticulous handling. Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, ensuring a comprehensive understanding that builds a culture of safety and excellence in your laboratory.

Hazard Profile: Understanding the Risks

5-(Piperazin-1-yl)pyridazin-3(2H)-one is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1][2]

  • Causes skin irritation (Skin irritation, Category 2)[1][2]

  • Causes serious eye irritation (Eye irritation, Category 2A)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1]

This profile necessitates a robust personal protective equipment (PPE) strategy and specific handling protocols to mitigate exposure risks. The compound is typically a solid powder, meaning the primary exposure routes are inhalation of dust particles and dermal contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical.

Core PPE Ensemble
PPE ComponentSpecificationRationale and Field Insights
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, which is critical to protect against fine dust and accidental splashes.[3][4] The face shield offers a secondary layer of protection for the entire face.
Hand Protection Double-gloving with nitrile gloves. The outer glove should be a heavier-duty, chemical-resistant nitrile (minimum 8 mil thickness).Nitrile provides good resistance against a range of chemicals, including many heterocyclic compounds.[5] Double-gloving is a best practice when handling hazardous powders.[6] The outer glove takes the primary contamination, and can be removed and replaced without exposing the inner glove, and thus your skin.
Body Protection A flame-resistant laboratory coat with long sleeves and a fully fastened front.This protects against incidental contact and small spills. Ensure the cuffs of your gloves are pulled over the sleeves of the lab coat to create a seal.[6]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Given that 5-(Piperazin-1-yl)pyridazin-3(2H)-one can cause respiratory irritation and is a fine powder, a respirator is essential, especially when weighing or transferring the solid.[1] An N95 filter is at least 95% efficient at filtering airborne particles.[7] For higher-risk operations, a P100 filter or a powered air-purifying respirator (PAPR) should be considered.

Operational Plan: From Weighing to Reaction

Safe handling is a process. Follow these steps to minimize exposure at every stage.

Preparation and Weighing

The generation of airborne dust is the highest risk during this phase.

  • Designated Area: All handling of solid 5-(Piperazin-1-yl)pyridazin-3(2H)-one must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.[2][8]

  • Surface Preparation: Before starting, cover the work surface with absorbent bench paper to contain any minor spills and facilitate cleanup.[1]

  • Weighing Technique:

    • Use a weigh boat or creased, smooth paper.

    • Do not dispense directly from the main stock bottle onto the balance. Transfer a small amount to a secondary container within the fume hood first.

    • Transfer the powder in small increments to minimize dust.[1]

    • Keep the stock container closed whenever not in use.[1]

  • Post-Weighing: After weighing, gently tap the weigh boat to ensure all powder is transferred to your reaction vessel. Decontaminate the spatula and any other tools used immediately.

Workflow for Weighing and Handling Solid Compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Enter Lab Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Ready to Work Transfer to Vessel Transfer to Vessel Weigh Compound->Transfer to Vessel Close Containers Close Containers Transfer to Vessel->Close Containers Decontaminate Tools Decontaminate Tools Close Containers->Decontaminate Tools Work Complete Dispose of Waste Dispose of Waste Decontaminate Tools->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Exit Lab Exit Lab Doff PPE->Exit Lab

Caption: Workflow for handling 5-(Piperazin-1-yl)pyridazin-3(2H)-one.

Spill and Decontamination Plan

Accidents happen. A clear and immediate response plan is crucial.

Minor Spill (Solid, <1g) inside a Fume Hood:
  • Alert Colleagues: Inform others in the immediate area.

  • Containment: Ensure the fume hood sash is in the correct position.

  • Decontamination:

    • Gently cover the spill with a paper towel.

    • Saturate the paper towel with a 10% aqueous solution of sodium bicarbonate. This will help to neutralize any residual acidic nature of the heterocyclic amine.

    • Wipe the area from the outside in, to avoid spreading the contamination.

    • Place all contaminated materials (paper towels, gloves) into a designated hazardous waste bag.

    • Perform a final wipe-down of the area with 70% ethanol.

Major Spill or Spill Outside a Fume Hood:
  • Evacuate: Immediately alert everyone in the lab and evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped to do so.

Disposal Plan: Responsible Waste Management

Proper disposal is a regulatory and ethical responsibility.

  • Waste Segregation: All waste contaminated with 5-(Piperazin-1-yl)pyridazin-3(2H)-one, including gloves, paper towels, and empty containers, must be treated as hazardous waste. Do not mix this waste with other waste streams.[9]

  • Solid Waste:

    • Collect in a clearly labeled, leak-proof container with a secure lid.

    • The label must include the words "Hazardous Waste," the full chemical name "5-(Piperazin-1-yl)pyridazin-3(2H)-one," and the approximate quantity.[1][3]

  • Liquid Waste (from reactions or decontamination):

    • Collect in a compatible, sealed container.

    • The container must be labeled with "Hazardous Waste" and a full list of all chemical constituents by percentage.[1]

  • Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[9] Never dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed protocols, you not only ensure your own safety but also contribute to a culture of responsibility and scientific integrity within your research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[6-amino-5-(piperazin-1-yl)pyridazin-3-yl]phenol dihydrochloride. Retrieved from [Link]

  • University of California, Los Angeles, Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • nanoSPACE. (2022, December 7). What Is the Best Respirator against Fine Dust? Retrieved from [Link]

  • Rensselaer Polytechnic Institute. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • The Home Depot. (2024, April 1). Types of Respirator Masks. Retrieved from [Link]

  • Columbia University, Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • ComplyRight. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]

  • University of North Carolina at Charlotte, Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (2015, October 29). How do I remove piperazine from the solid compound? Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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